molecular formula C16H12N+ B14282435 Pyren-1-aminium CAS No. 138800-85-8

Pyren-1-aminium

Cat. No.: B14282435
CAS No.: 138800-85-8
M. Wt: 218.27 g/mol
InChI Key: YZVWKHVRBDQPMQ-UHFFFAOYSA-O
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Description

Significance of Pyrene (B120774) Core in Functional Materials and Probes

The pyrene core, a rigid, planar structure of four fused benzene (B151609) rings, is a remarkable building block for functional organic materials. nih.govfoodb.ca Its exceptional photophysical characteristics, such as high fluorescence quantum yields, a long fluorescence lifetime, and the unique ability to form excited-state dimers known as excimers, make it highly valuable. mdpi.comnih.gov

This excimer formation is a key feature; at low concentrations, pyrene derivatives typically exhibit a structured monomer fluorescence in the blue region of the spectrum (around 370–420 nm). mdpi.com As concentration increases or when molecules are brought into close proximity, they can form excimers that emit light at longer, red-shifted wavelengths (around 450–550 nm). mdpi.com This distinct, concentration-dependent dual fluorescence has been harnessed to create ratiometric fluorescent probes that can signal changes in their local environment, such as viscosity, polarity, and the presence of specific analytes. rsc.org

The impressive charge carrier mobility and strong electron-donating nature of the pyrene moiety have established it as a critical component in optoelectronic devices. nih.govacs.org Pyrene-based materials are widely used as light emitters and hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and have shown significant promise in enhancing the efficiency of perovskite solar cells. nih.govresearchgate.netnih.gov

Furthermore, the flat, extended π-system of pyrene facilitates strong π-π stacking interactions. nih.gov This property is exploited in supramolecular chemistry to construct complex, self-assembled architectures and to non-covalently functionalize materials like graphene and carbon nanotubes. In chemical biology, pyrene-modified oligonucleotides are used as sensitive probes for DNA and RNA detection, aptamer-based biosensors, and tools for studying biomolecular interactions. nih.gov

Overview of Pyren-1-aminium as a Key Derivative in Academic Investigations

This compound is the protonated cation of 1-aminopyrene (B158619), a primary amine derivative of pyrene. The functionalization at the 1-position (an active site) of the pyrene core is a common strategy in pyrene chemistry. worktribe.com The synthesis of its precursor, 1-aminopyrene, is typically achieved through the nitration of pyrene, followed by the reduction of the resulting 1-nitropyrene (B107360). In an acidic environment or through quaternization, the amino group at the 1-position becomes a positively charged aminium group. nih.govnoaa.gov

This charged group imparts distinct properties that are the focus of numerous academic investigations. The aminium cation enhances solubility in polar solvents, a significant advantage over the generally hydrophobic pyrene parent. chemicalbook.com This allows for its use in biological and aqueous systems. The positive charge also enables strong electrostatic interactions with anions and negatively charged surfaces, a property leveraged in the design of chemosensors. noaa.govgnest.org

The compound's utility is prominently featured in the development of fluorescent sensors. For instance, derivatives are used to create nanoscale ionic silicate (B1173343) platelets for bacterial detection. chemicalbook.com The fundamental photophysical properties of the pyrene core, particularly its sensitive fluorescence and excimer-forming capability, are retained and modulated by the aminium functionality. The monomer emission of pyrene derivatives is typically observed around 385 nm, with excimer emission appearing at approximately 470 nm upon aggregation. mdpi.comrsc.orgresearchgate.net

Table 1: Physicochemical Properties of 1-Aminopyrene (precursor to this compound)
PropertyValueSource
Chemical FormulaC₁₆H₁₁N nih.gov
Molecular Weight217.26 g/mol foodb.ca
AppearanceYellow needles/Colorless crystals nih.govnoaa.gov
Melting Point115-118 °C nih.govchemicalbook.com
Water SolubilityInsoluble (0.576 mg/L at 25°C) chemicalbook.com
LogP (Octanol-Water Partition Coefficient)4.31 nih.gov

Scope and Research Trajectories for this compound

The research landscape for this compound and related derivatives is expanding, driven by the demand for advanced functional materials with tailored optoelectronic and sensing properties.

A significant research trajectory is the development of next-generation, dopant-free hole-transporting materials (HTMs) for perovskite solar cells (PSCs). researchgate.netnih.govresearchgate.net The goal is to create HTMs that improve hole mobility and optimize the energy level alignment at the perovskite/HTM interface, thereby boosting power conversion efficiency and long-term device stability. researchgate.netnih.gov Recent studies have demonstrated that pyrene-based self-assembled monolayers (SAMs) can enhance solar cell performance, outperforming some commercially available materials. nanoge.org

In the field of fluorescent sensors, research is focused on designing highly selective and sensitive probes for detecting environmentally and biologically significant analytes, such as heavy metal ions (e.g., Cu²⁺, Pb²⁺, Ag⁺) and nitroaromatic compounds. rsc.orgrsc.orgbohrium.com The development of "turn-on" fluorescent sensors, where fluorescence is enhanced upon binding to the target, is a particularly active area. bohrium.com These sensors are being integrated into practical applications, such as test strips for the rapid, on-site detection of contaminants.

Furthermore, the synthesis of novel pyrene derivatives continues to be a major focus. Modern synthetic strategies, such as electrochemical C-N bond formation and triflic acid-promoted reactions, are being employed to create complex pyrene-based structures, including fused heterocyclic systems and carbothioamides, with tunable emission colors and high quantum efficiencies. acs.orgresearchgate.netresearchgate.net These new materials hold promise for applications in advanced optical displays and as functional components in molecular electronic devices.

Table 2: Representative Photophysical Properties of Pyrene Derivatives
Derivative TypeMonomer Emission (λem)Excimer Emission (λem)Key ApplicationSource
Generic Pyrene Probes~370-420 nm~450-550 nmRatiometric Sensing mdpi.com
Pyrene-Calix chemicalbook.comarene-~470 nm (Quenched by Pb²⁺)Ion Sensing rsc.org
PN-Heterocyclic Pyrenes459 nm (Blue) to 622 nm (Red)-Tunable Emitters acs.org
Pyrene-1-carboxamidesSolid-state fluorescence (monomer, aggregate, and/or excimer)Solid-State Lighting researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138800-85-8

Molecular Formula

C16H12N+

Molecular Weight

218.27 g/mol

IUPAC Name

pyren-1-ylazanium

InChI

InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2/p+1

InChI Key

YZVWKHVRBDQPMQ-UHFFFAOYSA-O

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[NH3+]

Origin of Product

United States

Synthetic Methodologies for Pyren 1 Aminium and Its Derivatives

Direct Functionalization Approaches to the Pyrene (B120774) Core

Direct functionalization is a common strategy that modifies the pyrene molecule, which is known for its distinct reactivity at different positions. The 1-, 3-, 6-, and 8-positions, often called the 'active' sites, are electron-rich and thus are the primary targets for electrophilic aromatic substitution. mdpi.comnih.gov In contrast, the 2-, 4-, 5-, 7-, 9-, and 10-positions exhibit different reactivity, necessitating more specialized synthetic methods like C-H functionalization to achieve substitution. nih.gov

Electrophilic Aromatic Substitution for Amination

The direct introduction of an amino group to form 1-aminopyrene (B158619), the precursor to pyren-1-aminium, is typically achieved through a two-step electrophilic substitution sequence. Direct amination is challenging; therefore, the process commences with the nitration of the pyrene core.

The electrophilic nitration of pyrene preferentially occurs at the 1-position due to the high electron density at this site. mdpi.comnih.gov This reaction is commonly carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile, which attacks the pyrene ring to yield 1-nitropyrene (B107360).

Following nitration, the nitro group is reduced to a primary amine (-NH₂). A well-established method for this transformation involves catalytic hydrogenation. For instance, 1-nitropyrene can be effectively reduced to 1-aminopyrene using hydrazine (B178648) monohydrate in the presence of a palladium on carbon (Pd/C) catalyst in a solvent mixture like ethanol (B145695) and tetrahydrofuran (B95107) (THF).

The final step to achieve the this compound cation involves the quaternization of the amino group on 1-aminopyrene. This is typically accomplished through alkylation, for example, with an alkyl halide such as methyl iodide (CH₃I).

Table 1: Synthesis of this compound via Electrophilic Aromatic Substitution

Step Reaction Reagents & Conditions Product
1 Electrophilic Nitration Pyrene, HNO₃/H₂SO₄ 1-Nitropyrene
2 Reduction 1-Nitropyrene, Hydrazine monohydrate, 10% Pd/C, Ethanol/THF, Reflux 1-Aminopyrene
3 Quaternization 1-Aminopyrene, Alkyl halide (e.g., CH₃I) This compound halide

C–H Functionalization Strategies in Pyrene Derivatization

Transition metal-catalyzed C–H activation has become a powerful tool for the site-selective functionalization of pyrene, allowing for the introduction of substituents at positions that are not readily accessible through classical electrophilic substitution. mdpi.com These advanced methods provide routes to novel pyrene derivatives by directly converting C–H bonds into new C-C, C-O, or C-B bonds.

The direct, regioselective C–H etherification of 1-aminopyrene represents a sophisticated strategy for creating complex derivatives. Research has demonstrated the copper-mediated C–H etherification of 1-aminopyrene, which allows for the introduction of an ether linkage at a specific position on the pyrene core, expanding the library of available functionalized pyrene molecules. researchgate.net

Iridium-catalyzed C–H borylation is a key method for functionalizing the less reactive 2- and 7-positions of the pyrene core. mdpi.comrsc.org This reaction typically employs an iridium catalyst, generated in situ from precursors like [{Ir(μ-OMe)cod}₂] (where cod is 1,5-cyclooctadiene), along with a bipyridine ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). mdpi.comrsc.org The reaction of pyrene with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) under these conditions leads to the formation of C2-monoborylated and C2,C7-diborylated pyrene derivatives. mdpi.com The resulting aryl C–B bonds are exceptionally useful as they can be readily converted into other functional groups, including alcohols, ethers, and bromides, through subsequent reactions like Suzuki-Miyaura cross-coupling. rsc.org

Table 2: Iridium-Catalyzed C-H Borylation of Pyrene

Product Boron Reagent (Equivalents) Catalyst System Conditions Yield Reference
C(2)-borylated pyrene B₂pin₂ (1.1) [Ir(OMe)COD]₂ (5 mol%), dtbpy (10 mol%) Cyclohexane, 80 °C, 16 h 68% mdpi.com
C(2),C(7)-bis-borylated pyrene B₂pin₂ (2.2) [Ir(OMe)COD]₂ (5 mol%), dtbpy (10 mol%) Cyclohexane, 80 °C, 16 h 97% mdpi.com

Decarboxylative cross-coupling offers a unique approach to functionalizing the pyrene skeleton. In one documented pathway, pyrene-1-carboxylic acid undergoes a palladium-catalyzed C–H ortho-arylation, leading to 2-arylpyrene-1-carboxylic acids. mdpi.comresearchgate.net This reaction is typically performed with aryl iodides in the presence of a palladium acetate (B1210297) catalyst. mdpi.com

Furthermore, a direct decarboxylative C–H arylation has been achieved where pyrene-1-carboxylic acid is treated with an aryl iodide in the presence of a specific palladium catalyst (PEPPSI-IPr) and a silver carbonate base, yielding 2-arylpyrene. mdpi.com This method effectively replaces the carboxylic acid group with an aryl substituent at the adjacent C2 position. Another study has shown that pyrene carboxylic acid residues can undergo a photoinduced decarboxylative thiocyanation to yield the corresponding product in high (82%) yield. rsc.org

C–H Borylation for Pyrene Functionalization

Precursor-Based Synthetic Routes

In contrast to direct functionalization, precursor-based routes construct the pyrene ring system from smaller, non-pyrene starting materials. These indirect methods are crucial for accessing substitution patterns that are difficult or impossible to achieve by modifying a complete pyrene core. rsc.org For instance, syntheses starting from precursors like 1,3-dibromopyrene, which itself can be synthesized in multiple steps from 1-methoxypyrene, allow for the creation of pyrene derivatives with specific long-axially symmetric substitution patterns. researchgate.netnih.gov Similarly, highly substituted pyrenes, such as 1,3,5,9-tetraaryl derivatives, have been synthesized from a 1,3,5,9-tetrabromo-7-tert-butylpyrene (B12505314) precursor via Suzuki–Miyaura cross-coupling reactions. rsc.org These methods provide unparalleled control over the final molecular architecture.

Synthesis via 1-Pyrenemethylamine Hydrochloride

A foundational method for the synthesis of pyrene-containing compounds involves the use of 1-pyrenemethylamine hydrochloride as a starting material. This approach provides a versatile entry point for introducing the pyrene moiety.

The free base, 1-pyrenemethylamine, is typically liberated from its hydrochloride salt by treatment with a base. For instance, dissolving 1-pyrenemethylamine hydrochloride in basic water followed by extraction with an organic solvent like diethyl ether yields the free amine. rsc.org This free base is then available for subsequent reactions.

One common application is in the synthesis of amide derivatives. For example, 1-pyrenemethylamine can be reacted with acyl chlorides, such as 4-pentynoyl chloride, in the presence of a base like potassium carbonate in a solvent such as benzene (B151609). This reaction results in the formation of the corresponding N-(pyren-1-ylmethyl)amide. rsc.org The reaction of 1-pyrenemethylamine hydrochloride with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile (B52724) is another method to generate the free amine for subsequent reactions, such as with ferrocene-based compounds. escholarship.org

Furthermore, 1-pyrenemethylamine hydrochloride is utilized in Schiff base condensations. Reaction with aldehydes, like 8-hydroxyquinoline-2-carbaldehyde, in the presence of a base such as triethylamine (B128534) in ethanol, leads to the formation of an imine. This intermediate can then be chemically reduced using sodium borohydride (B1222165) to yield the corresponding amine. mdpi.com

Starting MaterialReagent(s)ProductYieldReference
1-Pyrenemethylamine hydrochloride1. NaOH(aq), Diethyl ether; 2. 4-pentynoyl chloride, K2CO3, BenzeneN-(pyren-1-ylmethyl)pent-4-ynamide80.5% rsc.org
1-Pyrenemethylamine hydrochloride1. Triethylamine, Ethanol; 2. 8-hydroxyquinoline-2-carbaldehyde; 3. NaBH42-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol30% (for reduction step) mdpi.com

Condensation Reactions with Pyrene-1-carbaldehyde

Pyrene-1-carbaldehyde serves as a key building block for constructing a variety of pyrene-based ammonium (B1175870) derivatives through condensation reactions. These reactions are often multicomponent in nature, allowing for the rapid assembly of complex molecular architectures.

A notable example is the Biginelli reaction, a one-pot cyclocondensation. The reaction of pyrene-1-carbaldehyde, a β-ketoester (like methyl or ethyl acetoacetate), and urea (B33335) or thiourea, often catalyzed by a Lewis acid such as zinc chloride, yields dihydropyrimidine (B8664642) derivatives. rsc.org These compounds can function as fluorescent chemosensors. rsc.org

Another significant application is the synthesis of substituted pyridines. A simple condensation between pyrene-1-carbaldehyde and various aryl ketones in the presence of ammonium acetate leads to the formation of 1-substituted pyrenes. acs.org This method involves an initial aldol (B89426) condensation to form an α,β-unsaturated ketone intermediate, which then undergoes cyclization with ammonium acetate to form the pyridine (B92270) ring. acs.org

Furthermore, pyrene-1-carbaldehyde can undergo condensation with 2-aminophenol (B121084) in ethanol to produce an imine-linked phenol (B47542) derivative with a high yield. gnest.org Three-component condensations involving pyrene-1-carbaldehyde, an amine, and a phosphite (B83602) reagent (the Kabachnik-Fields reaction) are also employed to synthesize α-aminophosphonates. researchgate.net

Reactant 1Reactant 2Reactant 3Product TypeYieldReference
Pyrene-1-carbaldehydeMethyl acetoacetateUreaDihydropyrimidine79% rsc.org
Pyrene-1-carbaldehydeEthyl acetoacetateThioureaDihydropyrimidine89% rsc.org
Pyrene-1-carbaldehydeAcetophenone derivativesAmmonium acetateSubstituted pyridine- acs.org
Pyrene-1-carbaldehyde2-Aminophenol-Imine-linked phenol93% gnest.org

Preparation of Pyrene-Based Ammonium Salts from Halomethyl Pyrene

The synthesis of pyrene-based quaternary ammonium salts can be readily achieved through the reaction of a halomethyl pyrene, such as 1-(bromomethyl)pyrene (B43492) or 1-(chloromethyl)pyrene, with various tertiary amines. nih.govresearchgate.net This nucleophilic substitution reaction provides a straightforward route to a diverse range of ammonium salts with different alkyl substituents.

Typically, the reaction is carried out by mixing the halomethyl pyrene with a slight excess of the desired tertiary amine in a suitable solvent like toluene. The mixture is then heated for an extended period to ensure complete reaction. nih.gov The resulting quaternary ammonium salt often precipitates from the reaction mixture as a solid and can be isolated by simple filtration. nih.gov This method has been successfully used to prepare a series of pyrene-based ammonium bromides with varying alkyl chain lengths. nih.govrsc.org

The starting material, 1-(chloromethyl)pyrene, can be synthesized from 1-methylpyrene. umw.edu This methodology is valuable for creating materials with applications in areas such as CO2 fixation when combined with materials like graphitic carbon nitride (g-C3N4). nih.govrsc.org

Halomethyl PyreneTertiary AmineSolventReaction ConditionsProductReference
1-(Bromomethyl)pyreneAlkyl tertiary aminesToluene55 °C, 48 hPyrene-based quaternary ammonium bromide nih.gov
1-(Chloromethyl)pyrene---- umw.eduualberta.ca

Advanced Synthetic Techniques

Beyond traditional methods, several advanced synthetic strategies have been developed to create more complex and functionalized pyrene-based ammonium and azolium structures. These techniques offer greater control over the molecular architecture and can lead to materials with unique properties.

Electrochemical Synthesis of Pyren-1-yl Azoliums via Oxidative C–N Coupling

A sustainable and efficient method for synthesizing pyren-1-yl azolium salts is through electrochemical oxidative C–N coupling. acs.orgicmub.comrsc.org This technique involves the anodic oxidation of pyrene in the presence of an azole derivative, leading to the direct formation of a C–N bond. This approach avoids the need for pre-functionalized starting materials and harsh chemical oxidants. acs.org

The reaction has been successfully applied to a variety of azoles, including 1-methylimidazole, 1,2,4-triazole, benzimidazole, and benzothiazole, affording the corresponding pyren-1-yl azolium salts in high yields. acs.orgresearchgate.net The process can be optimized by adjusting parameters such as the cell configuration, pyrene concentration, and electrosynthesis method (potentiostatic or galvanostatic). rsc.org The use of a microflow setup can further enhance the efficiency of this synthetic protocol. researchgate.net

PyreneAzole DerivativeProductYieldReference
Pyrene1-Methylimidazole1-Methyl-3-(pyren-1-yl)-1H-imidazol-3-ium tetrafluoroborateup to 92% acs.orgrsc.org
Pyrene1,2,4-Triazole1-Methyl-4-(pyren-1-yl)-1H-1,2,4-triazol-4-ium tetrafluoroborate- acs.orgrsc.org
PyreneBenzimidazole1-Methyl-3-(pyren-1-yl)-1H-benzimidazol-3-ium tetrafluoroborate- acs.orgrsc.org
PyreneBenzothiazole3-(Pyren-1-yl)-benzothiazol-3-ium tetrafluoroborate- acs.orgrsc.org

Post-Synthetic Modification for Pyrene-Fused Covalent Organic Frameworks

Post-synthetic modification (PSM) is a powerful strategy for introducing functionality into pre-existing porous materials like covalent organic frameworks (COFs). This technique has been employed to create pyrene-fused azaacene COFs. researchgate.netx-mol.comresearchgate.netcsic.es

In one approach, a dione-containing COF is synthesized and then subjected to a catalyst-free cyclocondensation reaction with diamine linkers such as o-phenylenediamine (B120857) or 2,3-diaminonaphthalene. rsc.org This PSM extends the π-system of the COF backbone, leading to the formation of pyrene-fused azaacene structures within the framework. x-mol.comrsc.org This modification can significantly alter the optical and electronic properties of the material. x-mol.comresearchgate.net The conversion of the dione (B5365651) moieties can be achieved with reasonable efficiency while maintaining the crystallinity and surface area of the parent COF. researchgate.net

Parent MaterialModifying ReagentResulting StructureConversionReference
Dione-COFo-PhenylenediaminePyrene-fused azaacene COFup to 33% x-mol.comresearchgate.netrsc.org
Dione-COF2,3-DiaminonaphthalenePyrene-fused azaacene COF- rsc.org

Multi-component Reactions for Complex Pyrene Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product that incorporates most of the atoms from the starting materials. rsc.orgrsc.orgfrontiersin.org This approach is particularly valuable for the synthesis of diverse and complex pyrene-containing scaffolds.

MCRs can be categorized as domino, sequential, or consecutive, depending on the order of reagent addition and reaction conditions. rsc.org The Biginelli reaction, as mentioned earlier, is a classic example of an MCR used to create pyrene-substituted dihydropyrimidines. rsc.org Another example is the Groebke-Blackburn-Bienaymé (GBB) reaction, which can be used to synthesize imidazo[1,2-a]pyridines from aldehydes, isonitriles, and amino-pyridines. rsc.org

The versatility of MCRs allows for the creation of extensive libraries of compounds from simple starting materials. researchgate.net This strategy has been used to synthesize complex piperidine (B6355638) scaffolds and other heterocyclic systems. nih.gov By judiciously choosing the starting components, a wide range of functionalized pyrene derivatives can be accessed in a highly atom-economical and step-efficient manner. rsc.org

Chemical Reactivity and Transformation Mechanisms of Pyren 1 Aminium

Photochemical Reaction Pathways

Photochemical reactions are initiated by the absorption of light, which elevates the molecule to an electronically excited state, unlocking unique reaction pathways. slideshare.net For pyrene (B120774) derivatives, these processes are central to their applications in sensing and materials science.

The photophysical behavior of pyren-1-aminium derivatives is highly sensitive to their local environment, particularly the solvent. In mixed solvent systems, changes in solvent polarity can induce significant shifts in the aggregation state and reactivity of these molecules. For instance, pyrene-containing Schiff base molecules have been observed to be non-fluorescent in many organic solvents due to quenching processes, but exhibit a dramatic increase in fluorescence intensity upon the addition of water. researchgate.net This phenomenon, known as aggregation-induced emission (AIE), is attributed to the suppression of photoinduced electron transfer (PET) through hydrogen bonding interactions between the imine donor and water molecules. researchgate.net

The formation of nano-sized aggregates of pyrene ammonium (B1175870) derivatives can also be controlled in polymer matrices through phase separation. rsc.org Studies using trimethyl-(2-oxo-2-pyren-1-yl-ethyl)-ammonium bromide in a poly(vinylalcohol) (PVA) matrix have shown that the size of the aggregates increases with the dye concentration. psu.eduresearchgate.net At very low concentrations, only monomer emission is observed, but as concentration rises, the fluorescence peak shifts to longer wavelengths (a red shift), which is characteristic of dimer or excimer-like emission due to aggregate formation. psu.eduresearchgate.net The solvent environment during film preparation is crucial; for example, post-modification of PIM-1 polymer films by soaking them in methanolic solutions of 1-aminopyrene (B158619) allows for the absorption of the pyrene derivative into the polymer matrix, physically crosslinking the polymer chains. rsc.org

The photophysical properties of charged pyrene derivatives have also been explored in reverse micellar solutions. In these organized media, the interface between the aqueous core and the bulk organic solvent provides a unique environment where photoionization processes can be modulated.

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of this compound and its derivatives. In many of these compounds, the amine group can act as an electron donor, and upon photoexcitation, an electron is transferred to the pyrene moiety, which acts as the acceptor. scirp.org This process often leads to the quenching of the pyrene fluorescence. scirp.org For example, the fluorescence quantum yield of a pyrene-functionalized macrocycle was found to be significantly lower (0.01) compared to pyrene alone (0.65), a change attributed to PET from a side-chain nitrogen atom to the pyrene group. scirp.org

This PET mechanism is the basis for many fluorescent chemosensors. When a metal ion or another analyte binds to the amine or a chelating group connected to it, the lone pair of electrons on the nitrogen atom becomes engaged in coordination. tandfonline.com This interaction inhibits the PET process, resulting in a "turn-on" fluorescence response, where the quenched fluorescence of the pyrene core is restored or enhanced. tandfonline.commdpi.comscirp.org

The efficiency of PET can be dramatically enhanced by concentrating the donor and acceptor molecules on a surface. Studies have shown that PET from pyrene derivatives to an acceptor like methyl viologen is significantly more efficient in polystyrene latex dispersions than in a homogeneous aqueous solution. gunma-ct.ac.jp This enhancement is due to the increased local concentrations of both the donor and acceptor adsorbed onto the latex particle surface. gunma-ct.ac.jp The generation of a pyrenyl radical cation can occur upon photoexcitation when an electron is accepted from the pyrene by a suitable photocatalyst. mdpi.com

Photoinduced Dissolution and Reaction in Mixed Solvent Systems

Electrochemical Transformations

The extended π-system of the pyrene core makes it electroactive, allowing it to undergo oxidation and reduction processes. These electrochemical transformations are key to forming conductive polymers and studying reactive intermediates.

Pyrene and its derivatives, including those with amino functionalities, can undergo oxidative electropolymerization to form thin, conductive polymer films on an electrode surface. mdpi.comrsc.org This process is analogous to the formation of other conducting polymers like polyaniline. pdx.edu Porphyrins substituted with aminophenyl groups, for example, can be electropolymerized through the oxidative coupling of the amine groups. pdx.edu Similarly, triphenylamine (B166846) can be electrochemically oxidized to an aminium cation radical, which acts as a key intermediate to form polymeric structures. mdpi.com

The electropolymerization of pyrene and aniline (B41778) has been successfully carried out exclusively within the pores of activated carbon. rsc.org In this method, the monomers are adsorbed into the carbon host from the gas phase and then polymerized electrochemically in an aqueous electrolyte. rsc.org This results in very thin polymer structures with a large contact area with the conductive carbon surface, enhancing charge transfer and leading to high volumetric capacitance. rsc.org The electropolymerization process can be monitored by techniques such as cyclic voltammetry, where a continuous increase in current over successive potential scans indicates polymer film deposition. mdpi.com

Table 1: Research Findings on Oxidative Electropolymerization of Pyrene Derivatives
MonomerPolymerization ConditionsResulting MaterialKey Finding/ApplicationReference
Pyrene-cored multi-triphenylamine derivativesRepetitive cyclic voltammetry in nBu4NClO4 / 1,2-dichloroethane (B1671644):chlorobenzenePolymeric thin films (P1, P2)Films show two-step NIR electrochromism; useful for optic telecommunication. mdpi.com
Pyrene (PY) and Aniline (ANI)Adsorption into activated carbon, then electrochemical polymerization in H2SO4 (aq)PPY- and PANI-hybridized activated carbonEnhanced volumetric capacitance for high-performance asymmetric capacitors. rsc.org
IndoleElectropolymerization at polycrystalline Pt electrode in acidic sulfuric mediaPolyindole thin filmsDemonstrates "self-propagation" or autocatalytic nature of the polymerization process. acs.org
Porphyrins with aminophenyl groupsOxidative electropolymerizationPolyaniline-like polymer filmsProcess is analogous to the formation of polyaniline. pdx.edu

One-electron oxidation of the pyrene core, either electrochemically or through photo-oxidation, generates a highly reactive pyrenyl radical cation. mdpi.comnih.gov These radical cations are key intermediates in many reactions. For example, in Friedel-Crafts reactions involving benzene (B151609) and 1,2-dichloroethane in the presence of AlCl₃, the pyrenyl radical cation has been identified as the species responsible for the observed ESR spectrum. psu.edu

The generation of pyrenyl cation radicals can be achieved via visible light photoredox catalysis. mdpi.com Upon photoexcitation, a photocatalyst like [RuII(bpz)₃][PF₆]₂ can accept an electron from pyrene, converting it into its corresponding radical cation. mdpi.com These short-lived radical cations are electrophilic and can react with various nucleophiles. nih.gov For instance, the pyrenyl radical cation can react with nucleophilic P(OEt)₃ to generate a phosphonylated species. mdpi.com In the absence of other nucleophiles, these radical cations can react with another pyrene molecule, leading to polymerization. researchgate.net The radical cations derived from benzo[a]pyrene (B130552) are known to react with DNA, forming depurinating adducts. nih.gov

Oxidative Electropolymerization for Film Formation

Derivatization Reactions for Functional Enhancement

The chemical functionality of this compound can be readily modified through derivatization of the primary amine group, allowing for the synthesis of a wide range of functional molecules. These reactions are crucial for tailoring the properties of the pyrene scaffold for specific applications, such as in chemical biology and materials science. mdpi.comunifi.it

One of the most common derivatization strategies is the formation of a Schiff base (an imine) through the condensation of 1-aminopyrene (or its derivatives) with an aldehyde or ketone. researchgate.netscirp.org This reaction introduces a new linkage that can influence the molecule's electronic properties and provides additional coordination sites for metal ions, forming the basis of many fluorescent sensors. scirp.org

Another powerful technique is the use of 1-aminopyrene in multicomponent reactions, such as the Ugi reaction. researchgate.net This allows for the rapid assembly of complex molecules from simple starting materials, combining the unique photophysical properties of the pyrene core with other functional groups. researchgate.net

Furthermore, 1-aminopyrene and its derivatives, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), are widely used as fluorescent labels for the analysis of biomolecules. thermofisher.com Reductive amination is a common method to attach these pyrene-based tags to aldehydes and ketones, such as the reducing ends of carbohydrates. unifi.itresearchgate.net This labeling enhances detection sensitivity in separation techniques like capillary electrophoresis and chromatography, facilitating the detailed analysis of glycans. unifi.itresearchgate.net

Table 2: Examples of Derivatization Reactions of 1-Aminopyrene for Functional Enhancement
Reaction TypeReactantsProduct TypeFunctional EnhancementReference
Schiff Base Condensation1-Aminopyrene + Aldehyde/KetonePyrene-derived imineCreates fluorescent chemosensors for metal ions (e.g., Zn²⁺, Al³⁺). scirp.org
Reductive Amination1-Aminopyrene derivative (APTS) + Reducing sugarFluorescently labeled glycanEnables sensitive detection and analysis of carbohydrates. unifi.itthermofisher.comresearchgate.net
Ugi Multicomponent Reaction1-Aminopyrene + Isocyanide + Aldehyde + Carboxylic Acidα-acylaminocarboxamide with pyrene tagRapid synthesis of complex, diverse natural product-like molecules. researchgate.net
C-H FunctionalizationN-(pyren-1-yl)picolinamide + Alkenes/AlkynesC10-alkylated/arylated pyreneAccesses the relatively inaccessible K-region of the pyrene core. mdpi.com

Schiff Base Formation and Reduction

The primary amine functionality of 1-aminopyrene readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. ekb.egresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to yield a C=N double bond. ekb.eg These pyrene-based Schiff bases are notable for their structural properties and have been investigated for their potential in coordination chemistry and as intermediates in the synthesis of more complex molecules. mdpi.comresearchgate.net

For instance, a novel pyrene-based Schiff base was synthesized by reacting 1-aminopyrene with 3-ethoxy salicylaldehyde. mdpi.com The resulting compound, (E)-2-ethoxy-6((pyren-1-ylimino)methyl)phenol, was characterized and its crystal structure determined, confirming the formation of the imine linkage. mdpi.com The conformation around the N=C bond was found to be E, and the pyrene ring system was inclined relative to the benzene ring. mdpi.com

Derivatization for Fluorescence Enhancement and Analytical Applications

The inherent fluorescence of the pyrene moiety can be modulated and enhanced through derivatization of the amino group. This has led to the development of a range of fluorescent probes for analytical applications. google.com The principle often relies on altering the electronic properties of the pyrene system, for example, through photo-induced electron transfer (PET) mechanisms which can be turned "on" or "off" by binding to a specific analyte. scirp.org

One common strategy involves reacting 1-aminopyrene or its derivatives with reagents that introduce a second pyrene group, leading to the potential for excimer fluorescence. google.com Excimer formation, where an excited-state dimer is formed between two pyrene molecules in close proximity, results in a characteristic, red-shifted emission compared to the monomer fluorescence. mdpi.comscirp.org This distinct signal can be used for the selective detection of target molecules. For example, 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) is a reagent used to derivatize polyamines. scirp.orgresearchgate.net The resulting di-pyrene labeled derivatives exhibit intramolecular excimer fluorescence, allowing them to be distinguished from mono-amine derivatives. researchgate.netthermofisher.com

The following table summarizes various pyrene-based derivatization reagents and their applications:

Derivatization ReagentAnalyteDetection PrincipleReference
4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE)PolyaminesIntramolecular excimer fluorescence scirp.orgresearchgate.net
1-Pyrenesulfonyl chlorideAmines, EstrogensEnhanced fluorescence intensity mdpi.comthermofisher.com
2-chloro-4-methoxy-6-(4-(pyren-4-yl)butoxy)-1,3,5-triazinePolyaminesExcimer fluorescence google.commdpi.com
4-(1-pyrene)butyric acid hydrazide (PBH)Aspartic acid, NMDAIntramolecular excimer fluorescence researchgate.net

The conditions for these derivatization reactions, such as pH, temperature, and reaction time, are crucial for optimal performance and are often optimized for specific applications. mdpi.com For instance, the derivatization of biogenic amines with pyrene sulfonyl chloride is typically carried out in a moderately alkaline medium to deprotonate the amines. mdpi.com

Formation of Supramolecular Structures through Cation Interactions

The this compound cation, with its positively charged ammonium group and large, electron-rich aromatic surface, is an ideal candidate for forming supramolecular structures through non-covalent interactions. wikipedia.org A key interaction in this context is the cation-π interaction, where the positive charge of the ammonium group interacts favorably with the electron-rich π-system of another aromatic molecule. caltech.edursc.org These interactions are significant in both the gas phase and in aqueous media, contributing to binding energies that can be competitive with hydrogen bonds. caltech.edu

In addition to cation-π interactions, other non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals forces play a crucial role in the self-assembly of this compound derivatives into well-defined architectures. wikipedia.org The planar structure of the pyrene moiety facilitates π-π stacking, where aromatic rings arrange themselves in a face-to-face or face-to-edge manner.

An example of this is the interaction of pyrene-based ammonium bromides with graphitic carbon nitride (g-C3N4). nih.govrsc.org The pyrene moiety interacts with the g-C3N4 surface through π-π stacking, leading to the formation of a hybrid material with synergistic properties. nih.govrsc.org These supramolecular assemblies have shown promise in catalytic applications. nih.govrsc.org The formation of these structures is a key aspect of host-guest chemistry, where a host molecule can bind a guest molecule, such as this compound, within its cavity. wikipedia.orgchinesechemsoc.org

Catalytic Reactions

The unique electronic and structural properties of this compound derivatives have been harnessed in the field of catalysis. Specifically, pyrene-based ammonium salts have been developed as effective organocatalysts for important chemical transformations.

CO2 Fixation Reactions with Epoxides Utilizing Pyrene-Based Ammonium Bromides

A significant application of pyrene-based ammonium salts is in the catalytic fixation of carbon dioxide (CO2) with epoxides to produce cyclic carbonates. nih.govscispace.com This reaction is an atom-efficient and environmentally benign route to valuable chemicals that have applications as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers. scispace.commdpi.com

Pyrene-based ammonium bromides, in conjunction with a co-catalyst like graphitic carbon nitride (g-C3N4), have been shown to be highly effective for this transformation under mild conditions (e.g., 80 °C and atmospheric pressure). nih.govrsc.orgscispace.com The catalytic system operates through a synergistic mechanism. The pyrene moiety of the ammonium salt interacts with the g-C3N4 via π-π stacking. nih.govrsc.org The ammonium group and the bromide ion of the catalyst play crucial roles in activating the epoxide and facilitating the nucleophilic attack that leads to the formation of the cyclic carbonate. nih.govscispace.comd-nb.info

The proposed mechanism involves the activation of the epoxide by the catalyst system, followed by the insertion of CO2 and subsequent ring-closure to yield the cyclic carbonate. d-nb.info The efficiency of these catalysts allows for high yields (often exceeding 93%) for a variety of epoxides with different functional groups. rsc.orgscispace.com

The following table presents data on the catalytic performance of a pyrene-based ammonium bromide/g-C3N4 system for the CO2 fixation with various epoxides. scispace.com

EpoxideTime (h)Yield (%)Reference
Epichlorohydrin (ECH)16>93 scispace.com
Epibromohydrin16>93 scispace.com
Glycidyl (B131873) phenyl ether16>93 scispace.com
Allyl glycidyl ether16>93 scispace.com
Butyl glycidyl ether32>93 scispace.com
Styrene oxide32>93 scispace.com
Glycol diglycidyl ether48>93 scispace.com

The development of these pyrene-based organocatalysts represents a significant advancement in the field of CO2 utilization, offering a metal-free and sustainable alternative to traditional catalytic systems. scispace.comresearchgate.net

Spectroscopic Characterization and Advanced Photophysical Studies

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy reveals the energy required to promote electrons from the ground state (S₀) to various excited singlet states (Sₙ). For pyrene-based compounds, the resulting spectrum is characterized by several distinct absorption bands corresponding to different electronic transitions.

The UV-Visible absorption spectrum of Pyren-1-aminium and its derivatives retains the characteristic features of the parent pyrene (B120774) molecule but with notable shifts and changes in band intensity. The spectrum typically displays strong, structured absorption bands below 365 nm. These are assigned to the allowed S₀→S₂ and S₀→S₃ π-π* transitions of the pyrene moiety. nih.govresearchgate.net A much weaker, and sometimes obscured, band system corresponding to the symmetry-forbidden S₀→S₁ transition can be observed at the red edge of the main absorption bands. nih.govresearchgate.net

The introduction of the amino group at the C1 position causes a perturbation of the pyrene π-electron system, leading to a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyrene. nih.gov For example, studies on 1-aminopyrene (B158619) show absorption maxima around 355 nm. In various solvents and as part of larger molecular systems, the characteristic absorption bands of the pyrene moiety are consistently identified, though their exact positions may vary. For instance, in a terpyridine-bis-pyrene system, bands were identified at 240 nm, 270 nm (shoulder), and 347 nm. researchgate.net When incorporated into ensembles with transition metal disulfides in DMF, pyrene absorption bands were detected at 315, 330, and 345 nm. researchgate.net The protonated form of pyrene, isolated in a neon matrix, shows a significant shift, with the onset of its strongest S₀→S₁ transition recorded at 487.5 nm. thermofisher.com

Table 1: Representative UV-Visible Absorption Maxima for Pyrene and its Derivatives

Compound/SystemSolvent/EnvironmentAbsorption Maxima (λmax) [nm]Reference
Pyrene-PEI Conjugate---326, 343 scispace.com
1-Pyrene AmineDichloromethaneRed-shifted vs. Pyrene nih.gov
PyreneDMF315, 330, 345 researchgate.net
TpyPhPyrene₂THF240, 270 (sh), 347 researchgate.net
Protonated PyreneNeon Matrix487.5 (onset) thermofisher.com

The absorption spectrum of unsubstituted pyrene is renowned for its well-resolved vibronic fine structure, which arises from the coupling of electronic transitions with various vibrational modes of the molecule. nih.govrsc.org This structure provides valuable information about the vibrational energy levels of the excited state. rsc.org

However, upon substitution, particularly with an electron-donating group like the amino group in this compound, the vibronic structure associated with the S₀→S₂ and S₀→S₃ transitions often loses much of its resolution. nih.gov This band broadening is attributed to the increased substituent-induced perturbation of the pyrene's molecular symmetry and enhanced solute-solvent interactions. nih.govresearchgate.net While the fine structure is diminished in the higher-energy transitions, a resolved vibronic feature can sometimes still be identified for the weak S₀→S₁ transition. nih.gov The loss of the distinct vibronic progression is a key spectral indicator of the substitution on the pyrene ring system.

UV-Visible Absorption Profiles

Emission Spectroscopy

Emission spectroscopy of this compound is particularly insightful, as the fluorescence properties are highly sensitive to the local environment, concentration, and the formation of excited-state complexes known as excimers.

This compound, like other pyrene derivatives, exhibits two distinct forms of fluorescence: monomer and excimer emission.

Monomer Emission: At low concentrations, an excited this compound molecule returns to the ground state by emitting light from its locally excited singlet state. This monomer emission is characterized by a structured spectrum with distinct vibronic bands. rsc.orgresearchgate.net These bands typically appear in the range of 370 nm to 420 nm. rsc.org The intensity ratio of different vibronic bands, particularly the first (I₁) and third (I₃) peaks, is highly sensitive to the polarity of the local microenvironment, a feature widely used in sensing applications. researchgate.netmdpi.com

Excimer Emission: As the concentration of the fluorophore increases, an excited-state monomer can interact with a nearby ground-state monomer to form an excited-state dimer, or "excimer". nih.govresearchgate.net This excimer is unstable in the ground state and, upon radiative relaxation, gives rise to a new, broad, and structureless emission band that is significantly red-shifted from the monomer fluorescence. nih.govrsc.org For pyrene-based systems, this excimer emission is typically centered at approximately 470–490 nm. nih.govrsc.org The formation of an intramolecular excimer is also possible in molecules where two pyrene moieties are held in close proximity. rsc.org

The fluorescence spectrum of this compound is strongly dependent on its concentration. This behavior is a direct consequence of the equilibrium between monomer and excimer species.

At very low concentrations, the probability of an excited molecule encountering a ground-state molecule within its fluorescence lifetime is minimal. Therefore, the emission spectrum is dominated by the structured monomer fluorescence. rsc.org As the concentration is increased, the average distance between molecules decreases, favoring the formation of excimers. koreascience.kr This results in a progressive decrease in the intensity of the monomer emission and a corresponding increase in the intensity of the broad excimer emission band. rsc.org

This concentration-dependent shift from monomer to excimer emission is a hallmark of pyrene-based fluorophores. By monitoring the ratio of excimer-to-monomer fluorescence intensity (Iₑ/Iₘ), one can probe processes that alter the local concentration or proximity of the fluorophores, such as membrane fusion, polymer chain collapse, or analyte binding. rsc.orgrsc.org For instance, studies on pyrene-functionalized polymers show that the excimer peak at 490 nm intensifies relative to the monomer peaks (370-420 nm) as the local concentration of the dye increases due to changes in polymer conformation. rsc.org

Time-resolved fluorescence spectroscopy provides critical information about the excited-state kinetics of this compound by measuring the decay of its fluorescence intensity over time following pulsed excitation. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

The monomer and excimer species of pyrene derivatives have distinct and characteristically long fluorescence lifetimes. researchgate.net The long lifetimes are a consequence of the S₀→S₁ transition being symmetry-forbidden. researchgate.net This property is advantageous as it allows for time-gated detection, which can separate the pyrene signal from background autofluorescence that typically has a much shorter lifetime (~7 ns). nih.gov

Measurements for 1-aminopyrene have reported fluorescence lifetimes ranging from 4 to 6 nanoseconds in various solvents and pH conditions. scispace.com In studies of pyrene-based binary probes, the monomer lifetime was found to be approximately 65 ns, while the excimer lifetime was around 39-40 ns. nih.gov Time-resolved fluorescence decay profiles are often analyzed using multi-exponential decay functions to account for different fluorescent species or heterogeneous environments. nih.govresearchgate.net These lifetime measurements are crucial for understanding dynamic processes such as quenching, energy transfer, and molecular interactions. researchgate.netresearchgate.net

Table 2: Representative Fluorescence Lifetimes for 1-Aminopyrene and Related Systems

SpeciesSystem/SolventLifetime (τ) [ns]Reference
1-AminopyreneMethanol (B129727) (degassed, pH 9)6 ± 1 scispace.com
1-AminopyreneWater (degassed, pH 9.26)5 ± 1 scispace.com
Pyrene MonomerPy-BP-R2 Probe~65 nih.gov
Pyrene ExcimerPy-BP-R2 Probe~39 nih.gov
Cellular ExtractNeuronal Protein Extract~7 nih.gov

Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrene core and the protons of the aminium group.

The pyrene moiety contains nine aromatic protons, which would appear in the downfield region of the spectrum, typically between 7.4 and 8.7 ppm, due to the deshielding effect of the aromatic ring currents. The complex splitting patterns (doublets, triplets, and multiplets) arise from the spin-spin coupling between adjacent, non-equivalent protons. Protonation of the amino group to form the aminium cation (-NH₃⁺) would further deshield the adjacent aromatic protons. The protons on the nitrogen atom would likely appear as a broad signal due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. The integration of the peak areas in the spectrum corresponds to the ratio of the number of protons giving rise to each signal, confirming the presence of nine aromatic protons and three aminium protons.

Below is a representative table of ¹H NMR spectral data for the neutral precursor, 1-aminopyrene, which serves as a basis for understanding the spectrum of the protonated species.

Table 1: Representative ¹H NMR Data for 1-Aminopyrene

Chemical Shift (δ, ppm) Splitting Pattern Coupling Constant (J, Hz) Assignment
8.29 d 9.2 Hh
7.99 d --- Hg
7.98 d --- He
7.97 d 8.4 Hb
7.92 d 9.3 Hi
7.88 d 8.8 Hc
7.86 t 7.7 Hf
7.71 d 8.8 Hd
7.40 d 8.3 Ha
6.34 s --- -NH₂

Data derived from 1-aminopyrene in DMSO-d₆. The specific assignments (Ha-Hi) correspond to the different protons on the pyrene ring system.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show 16 distinct signals corresponding to the 16 carbon atoms of the pyrene core, as the molecule is asymmetric. These signals typically appear in the range of 110-145 ppm. The carbon atom bonded to the aminium group (C1) is of particular interest, and its chemical shift provides evidence of the substitution.

The Attached Proton Test (APT) is an NMR experiment that differentiates carbon signals based on the number of attached protons. rsc.orgbeilstein-journals.org In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) carbons typically show signals with opposite phase (e.g., negative) to methine (CH) and methyl (CH₃) carbons (e.g., positive). beilstein-journals.org This technique is invaluable for unambiguously assigning the signals of the pyrene framework, distinguishing the nine CH carbons from the seven quaternary carbons.

The table below presents representative ¹³C NMR data for 1-aminopyrene, the neutral precursor to this compound.

Table 2: Representative ¹³C NMR Data for 1-Aminopyrene

Chemical Shift (δ, ppm) Carbon Assignment
144.36 C1
132.02 C7
131.67 C11
127.70 C5
126.52 C3
125.85 C9
125.70 C16
125.14 C15
124.14 C13
122.91 C10
122.37 C8
122.13 C12
121.76 C6
121.39 C14
114.72 C4
113.13 C2

Data derived from 1-aminopyrene in DMSO-d₆. The numbering corresponds to the standard IUPAC nomenclature for the pyrene ring.

¹H NMR Spectral Analysis for Structural Elucidation

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Soft ionization techniques are particularly useful for analyzing organic salts like this compound, as they minimize fragmentation.

Electrospray Ionization (ESI) is a soft ionization method that is exceptionally well-suited for the analysis of ionic, polar, and thermally labile compounds. nih.govnih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer. nih.govacs.org

For this compound, which is a pre-charged cation, ESI-MS in positive ion mode is the ideal method for analysis. The technique would be expected to produce a mass spectrum dominated by a single, intense peak corresponding to the intact this compound cation [M]⁺. The high accuracy of ESI-MS allows for precise molecular weight determination, confirming the molecular formula C₁₆H₁₂N⁺. ESI-MS has been successfully used for the analysis of various aminopyrene derivatives, often as fluorescent tags for biomolecules, demonstrating the suitability of the pyrene core for this technique. researchgate.netnih.gov

Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry. In FAB-MS, the analyte is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). researchgate.net This impact desorbs and ionizes molecules from the matrix, which are then analyzed.

FAB-MS is effective for analyzing non-volatile and thermally sensitive compounds, including organic salts. When analyzing this compound, the technique would generate ions directly from the sample-matrix mixture. Given that the compound is already a cation, the primary ion detected would be the intact molecular cation [M]⁺. While FAB-MS is a powerful tool, it often produces more background noise from the matrix compared to ESI-MS. researchgate.net The technique has been widely applied to the characterization of synthetic peptides and other organic compounds, where it aids in confirming molecular weight and purity.

LC-MS and MALDI-TOF for Molecular Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are powerful techniques for determining the molecular weight and purity of this compound.

In LC-MS analysis, the compound is first separated from a mixture based on its polarity and size using liquid chromatography and then ionized and detected by the mass spectrometer. For polycyclic aromatic hydrocarbon (PAH) derivatives like this compound, reverse-phase chromatography is often employed. ca.gov Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. waters.comtheanalyticalscientist.com In positive ion mode ESI, this compound, which is the protonated form of 1-aminopyrene (C₁₆H₁₁N), would be expected to show a prominent ion corresponding to its molecular weight. The molecular ion [M+H]⁺ of 1-aminopyrene would appear at a mass-to-charge ratio (m/z) corresponding to the mass of the this compound cation.

Technique Expected Ion Expected m/z Notes
LC-MS (ESI+)[M+H]⁺~218.09Represents the protonated 1-aminopyrene molecule, forming the this compound cation.

MALDI-TOF MS is particularly useful for analyzing molecules that are prone to fragmentation with other ionization methods. scielo.org.mx In this technique, the analyte is co-crystallized with a matrix and then irradiated with a laser, causing soft ionization. For amine-containing compounds, derivatization can be used to add a permanent positive charge, enhancing detection sensitivity. nih.gov The resulting ions are then accelerated in a time-of-flight analyzer, which separates them based on their m/z ratio. This method provides a precise molecular weight determination for the this compound cation. escholarship.org

Other Spectroscopic Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. savemyexams.com The IR spectrum of this compound is characterized by the vibrational modes of the aminium group (-NH₃⁺) and the pyrene aromatic system.

The protonation of the primary amine (-NH₂) to form the aminium group (-NH₃⁺) results in significant changes in the N-H stretching region. The characteristic bands for this compound would include:

N-H Stretching: The -NH₃⁺ group exhibits broad and strong absorption bands in the region of 2800-3200 cm⁻¹. This is distinct from the sharper N-H stretching peaks of a primary amine which typically appear between 3300-3500 cm⁻¹. spectroscopyonline.com

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the pyrene ring are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the pyrene rings gives rise to a series of sharp peaks in the 1400-1600 cm⁻¹ region. libretexts.org

N-H Bending: The bending vibrations of the -NH₃⁺ group typically appear around 1500-1600 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are found in the 675-900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic ring. libretexts.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aminium (-NH₃⁺)N-H Stretch2800 - 3200Strong, Broad
Aminium (-NH₃⁺)N-H Bend1500 - 1600Medium
Aromatic RingC-H Stretch3000 - 3100Medium
Aromatic RingC=C Stretch1400 - 1600Medium-Sharp
Aromatic RingC-H Bend (out-of-plane)675 - 900Strong

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule's bonds during vibration. edinst.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for characterizing the carbon skeleton of the pyrene moiety. The resulting spectrum serves as a unique "vibrational fingerprint" for the compound. mdpi.com

For this compound, the Raman spectrum would be dominated by the vibrational modes of the pyrene ring system. Key features would include:

Ring Breathing Modes: Strong, sharp peaks characteristic of the polycyclic aromatic structure.

C=C Stretching Modes: Intense bands corresponding to the in-plane stretching of the aromatic carbon-carbon bonds.

C-H Bending Modes: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds.

The protonation of the amine group to form this compound would also influence the Raman spectrum. The vibrational modes of the -NH₃⁺ group, such as N-H stretching and bending, would be Raman active, although they may be weaker compared to the signals from the pyrene ring. ornl.gov The specific frequencies of the pyrene ring vibrations can also be subtly shifted upon protonation due to changes in the electronic distribution.

Vibrational Mode Expected Raman Shift (cm⁻¹) Notes
Pyrene Ring Breathing~1200 - 1400Strong, characteristic fingerprint of the pyrene core.
Aromatic C=C Stretch~1550 - 1650Intense bands related to the aromatic framework.
Aromatic C-H Bend~1000 - 1100In-plane bending vibrations.

Spectroelectrochemical Analysis in Thin Layer Cells

Spectroelectrochemistry combines spectroscopy (typically UV-Visible or fluorescence) with electrochemistry to study the spectral properties of electrochemically generated species. researchgate.net By using an optically transparent thin-layer electrode (OTTLE) cell, the redox behavior of this compound can be monitored in real-time by observing changes in its absorption or fluorescence spectrum as a potential is applied. researchgate.netnih.gov

This technique allows for the direct observation of the electronic transitions of the this compound cation and its oxidized or reduced forms. For example, by applying an oxidative potential, one could study the formation of the corresponding radical cation and any subsequent chemical reactions. The changes in the absorption spectrum (e.g., the appearance of new absorption bands at different wavelengths) can be correlated with the specific redox processes occurring at the electrode surface. frontiersin.org This provides valuable insights into the electronic structure of the molecule and the stability of its various oxidation states. Recent advancements have also utilized thin-film infrared spectroelectrochemistry to probe the mechanistic details of reactions involving immobilized pyrene-containing complexes. escholarship.org

Theoretical and Computational Investigations of Pyren 1 Aminium

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide information about the arrangement of electrons and the geometry of the molecule in its ground state.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a popular and versatile method for calculating the ground-state properties of molecules. wikipedia.orgacs.org DFT methods have been successfully applied to the study of polycyclic aromatic hydrocarbons like pyrene (B120774) and its derivatives. scirp.org

In the study of pyrene and its monochlorinated derivatives, the B3LYP/6-311G** method and basis set were found to be suitable for predicting the minimum energy optimized structure. scirp.org The calculated bond lengths and angles for pyrene using this method are in good agreement with experimental data, indicating the validity of the computational approach. scirp.org For instance, DFT calculations at the B3LYP/6-311G(d,p) level are commonly used to optimize initial structures, which can be generated from X-ray crystallography data. doi.org

The planarity of the pyrene ring system is a key feature. scirp.org Geometry optimizations performed using DFT confirm that pyrene and its derivatives maintain a high degree of planarity in their ground state. scirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain chemical reactivity, stability, and electronic properties. acs.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and reactivity. scirp.orgfudutsinma.edu.ng A larger HOMO-LUMO gap suggests higher stability and lower reactivity. scirp.org

For pyrene, the calculated HOMO-LUMO gap is approximately 3.84 eV, which is in excellent agreement with the experimental value of 3.85 eV. scirp.org In a derivative, Pyren-1-aminium, DFT calculations (B3LYP/6-311G(d,p)) show a HOMO-LUMO gap of 3.2 eV. vulcanchem.com The HOMO and LUMO are distributed across the pyrene-imidazole system in this case. vulcanchem.com

The nature of the HOMO and LUMO can also provide insight into the electronic transitions of the molecule. nih.gov In pyrene, a nodal plane passing through the 2- and 7-positions in both the HOMO and LUMO helps to explain the different photophysical behaviors of derivatives substituted at various positions. nih.gov

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
Pyrene--3.84B3LYP/6-311G** scirp.org
This compound--3.2B3LYP/6-311G(d,p) vulcanchem.com

Excited State Dynamics and Photophysical Modeling

Understanding the behavior of molecules in their excited states is crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescence sensing. Computational methods are instrumental in modeling these complex processes.

Time-Dependent Density Functional Theory (TD-DFT) for Luminescence Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules and predicting their absorption and emission spectra. nih.govaps.org It allows for the investigation of luminescence transitions by modeling the electronic processes that occur when a molecule absorbs and emits light. nih.govbohrium.com

TD-DFT calculations, often using functionals like B3LYP and CAM-B3LYP, have been shown to reproduce experimental trends in the absorption and emission wavelengths of pyrene derivatives. nih.gov For instance, in a study of pyrene derivatives, TD-DFT calculations helped to rationalize the observed photophysical properties by considering the nature of the orbitals involved in the electronic transitions. nih.gov The choice of functional can be critical; for example, CAM-B3LYP and ωB97XD have been found to give correct band positions for pyrene. nih.gov

Computational Analysis of Solvent and Substituent Effects on Photophysical Properties

The photophysical properties of molecules can be significantly influenced by their environment, particularly the solvent. mdpi.comucsb.edunumberanalytics.com Computational models can be used to investigate these effects. The Polarizable Continuum Model (PCM) is a common implicit solvent model used in such calculations. doi.orgnih.gov

Studies on pyrene and its derivatives have shown that solvents can influence their electronic properties. fudutsinma.edu.ng For example, the HOMO-LUMO energy gap of pyrene has been observed to change in different solvents. fudutsinma.edu.ng The polarity of the solvent can affect the energy levels of the ground and excited states differently, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. ucsb.edu

Substituents on the pyrene core also play a major role in determining its photophysical properties. nih.gov The position of the substituent is critical. For example, derivatives substituted at the 1-position of pyrene show a strong influence on both the S1 ← S0 and S2 ← S0 electronic transitions, while those substituted at the 2- and 2,7-positions primarily affect the S1 ← S0 transition. nih.gov This can be rationalized by considering the distribution of the frontier molecular orbitals. nih.gov

Intermolecular Interaction Studies

Intermolecular interactions are the forces that exist between molecules and are crucial in determining the properties of materials in the solid state and in solution. acs.org For pyrene derivatives, these interactions, particularly π-π stacking, are significant. iucr.org

Computational methods can be employed to study these interactions. For instance, Hirshfeld surface analysis can quantify the different types of intermolecular contacts within a crystal structure. iucr.org For a pyrene Schiff base derivative, this analysis revealed that H⋯H, H⋯C/C⋯H, and C⋯C interactions are the most important for crystal packing. iucr.org

Energy framework calculations can further elucidate the nature and strength of these interactions, distinguishing between electrostatic and dispersion contributions. iucr.org In the case of a (E)-2-[(pyren-1-ylmethylidene)amino]ethanol, dispersion forces were found to be the dominant stabilizing interaction in the crystal packing. iucr.org Studies on pyrene homodimers have also utilized computational tools to explore different conformations and the energetics of dimerization, revealing that oxidation can lead to stronger intermolecular interactions. chemrxiv.orgualberta.ca

Quantum Chemical Calculations of π–π Stacking Interactions

The non-covalent association between aromatic rings, known as π–π stacking, is a fundamental interaction that governs the assembly of molecules in materials science and biology. For this compound, the presence of a positive charge on the aminium group significantly influences these interactions compared to neutral pyrene.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are instrumental in quantifying the energetics and geometries of these stacked complexes. researchgate.netresearchgate.net DFT methods, especially those incorporating dispersion corrections (e.g., DFT-D) or functionals designed to capture non-covalent interactions (e.g., M06-2X), have become essential tools for studying π–π stacking in medium to large molecular systems. arxiv.orgscirp.org

Studies on related cationic aromatic systems reveal that the interaction between a cationic π system and a neutral π system (π⁺–π interaction) is considerably stronger than that between two neutral π systems. researchgate.netacs.org Cationic N-heterocycles, for instance, form significantly more stable π-stacking complexes than their neutral counterparts. researchgate.net This enhanced stability is primarily attributed to a combination of dispersion and electrostatic forces. acs.org

In the context of this compound, we can infer its behavior from studies on similar structures. For example, quantum chemical calculations have been used to confirm π–π stacking interactions between pyrene-based ammonium (B1175870) bromides and graphitic carbon nitride (g-C₃N₄). rsc.org These calculations help to elucidate the nature of the interaction, which is crucial for applications such as the catalytic fixation of CO₂. rsc.org

The geometry of the stacked dimer is also critical. Two primary conformations are typically considered: the sandwich (face-to-face) and the displaced-stacked arrangement. Computational analyses show that for π⁺–π systems, the displaced-stacked form is often favored. acs.org Theoretical calculations can determine the binding energies for these different configurations, providing insight into the most stable packing arrangements. For this compound dimers, a displaced-stacked arrangement would likely be favored to balance attractive and repulsive electrostatic interactions.

Table 1: Representative Interaction Energies for Stacked Aromatic Dimers

This table presents theoretical interaction energies for different types of aromatic dimers, illustrating the relative strength of the interactions. The values are indicative and sourced from general computational studies on aromatic systems.

Interacting SystemStacking TypeMethodInteraction Energy (kcal/mol)
Benzene-BenzeneDisplaced-StackedCCSD(T)-2.7
Benzene-BenzeneT-shapedCCSD(T)-2.8
Naphthalene DimerStackedCCSD(T)-4.8
Pyridine (B92270)⁺-BenzeneDisplaced-StackedDFT/M06-2X-16.5
Pyridine⁺-BenzeneT-shapedDFT/M06-2X-15.9

Note: Data is compiled from representative values in computational chemistry literature to illustrate trends in interaction energies. CCSD(T) is Coupled Cluster with Singles, Doubles, and perturbative Triples. DFT is Density Functional Theory.

Molecular Conformation and Packing Effects on Optical Properties

The optical properties of pyrene-based compounds are profoundly influenced by their molecular conformation and how they pack in the solid state or in aggregates. worktribe.comacs.org The position of substituents on the pyrene core is a key determinant of its photophysical behavior. worktribe.comacs.org

Theoretical studies on 1-substituted pyrene derivatives show a strong influence on both the S₁ ← S₀ and S₂ ← S₀ electronic transitions. acs.org This is in contrast to derivatives substituted at the 2- or 7-positions, where the effect is primarily on the S₁ ← S₀ transition. worktribe.comacs.org This difference is rationalized by the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of pyrene; a nodal plane passes through the 2- and 7-positions, making them less sensitive to substitution effects on certain transitions. worktribe.comacs.org For this compound, the aminium group at the 1-position is expected to strongly modulate the absorption and emission spectra.

Molecular packing can lead to phenomena such as aggregation-induced emission (AIE) or fluorescence quenching. gdut.edu.cn Pyrene itself is known for forming excimers (excited-state dimers) via π–π stacking, which results in a characteristic broad, red-shifted emission band and quenching of the monomer fluorescence. worktribe.com The introduction of bulky substituents can sterically hinder this process, preserving the monomer emission even in the solid state. worktribe.com The conformation of the molecule, such as the twist angle between the substituent and the pyrene plane, plays a significant role. gdut.edu.cn

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict the electronic absorption and emission spectra. worktribe.comresearchgate.net These calculations can correlate specific conformational geometries with observed optical properties. For example, studies on pyrene-based systems have shown that different single-molecule conformations can lead to different crystal packing models, resulting in distinct emission colors, such as sky-blue versus green excimer fluorescence. worktribe.com The relationship between molecular structure, packing, and the resulting optoelectronic performance is a critical area of investigation for developing functional materials. acs.orgnih.gov For this compound, the interplay between the charged group, its counter-ion, and intermolecular forces like hydrogen bonding and π-stacking will dictate the solid-state packing and, consequently, its luminescent properties. acs.org

Table 2: Predicted Effects of Conformation on Pyrene Derivative Optical Properties

This table summarizes general findings from computational and experimental studies on how molecular arrangement affects the photophysical characteristics of pyrene derivatives.

PropertyPlanar / Co-facial StackingTwisted / Sterically Hindered Conformation
Emission Spectrum Broad, red-shifted excimer emissionSharp, structured monomer emission
Fluorescence Quantum Yield Often reduced (quenching)Often higher in solid state
HOMO-LUMO Gap Generally smaller in aggregatesCloser to the single-molecule value
Predicted by TD-DFT, Marcus TheoryTD-DFT, Analysis of steric hindrance

Advanced Applications and Research Directions in Materials Science and Sensing

Fluorescent Probes and Chemical Sensors

Pyren-1-aminium and its derivatives are extensively utilized as fluorescent probes and chemical sensors due to their unique photophysical properties. rsc.org The pyrene (B120774) moiety is characterized by a high extinction coefficient, a long fluorescence lifetime, and the ability to form excimers—excited-state dimers that exhibit a significant red-shift in their fluorescence emission compared to the monomer. beilstein-journals.orgmdpi.com This excimer formation is highly sensitive to the local environment, making pyrene-based compounds excellent reporters of molecular interactions and conformational changes. beilstein-journals.orgnih.gov

Development of Fluorescent Probes for Biomolecules (Nucleic Acids, Proteins)

Derivatives of pyrene have long been established as valuable fluorescent probes for biomolecules like nucleic acids and proteins. beilstein-journals.org Their large, hydrophobic aromatic surface facilitates intercalation between the base pairs of DNA and RNA, as well as binding within the minor groove. beilstein-journals.org The unique spectral characteristics of pyrene can be harnessed to investigate protein structure and conformation. nih.govnih.gov Pyrene can be covalently attached to protein side chains, and its fluorescence is highly sensitive to the polarity of its microenvironment. nih.govnih.gov Furthermore, the formation of pyrene excimers, which occurs when two pyrene molecules are in close spatial proximity (approximately 10 Å), provides a tool to monitor protein oligomerization and conformational shifts. nih.govnih.gov

Recent research has focused on enhancing the capabilities of pyrene-based probes. For instance, peptide-based probes functionalized with pyrene at both termini can act as ratiometric fluorescent sensors. beilstein-journals.org Changes in the distance between the pyrene units upon interaction with a biomolecule lead to a shift between monomer and excimer fluorescence, allowing for quantitative detection. beilstein-journals.org To overcome the inherent disadvantages of pyrene's blue emission and potential for low quantum yield in biological systems, researchers have developed novel conjugate molecules. beilstein-journals.org One such example involves conjugates of pyrene and phenanthridine-amino acid units, which exhibit pH-dependent excimer formation and can bind to double-stranded polynucleotides and specific enzyme mutants. beilstein-journals.org

Pyrene-modified oligonucleotides have also emerged as highly sensitive probes for the sequence-specific detection of nucleic acids and for discriminating single nucleotide polymorphisms (SNPs). mdpi.com For example, molecular beacons incorporating multiple pyrene monomers at the 5' end and a quencher at the 3' end demonstrate a "switch-on" excimer fluorescence signal upon binding to a target DNA sequence. nih.gov The intensity of this excimer emission can be amplified by increasing the number of pyrene units, leading to enhanced detection sensitivity. nih.gov

Table 1: Selected Pyrene-Based Probes for Biomolecule Detection

Probe TypeTarget BiomoleculeDetection MechanismKey Findings
Pyrene-Phenanthridine Conjugateds-Polynucleotides, Dipeptidyl Peptidase MutantpH-dependent excimer formationMicromolar to submicromolar binding affinity observed. beilstein-journals.org
Peptide-Based Pyrene ProbeProteins, PeptidesRatiometric (Monomer/Excimer)Change in distance between pyrene units upon binding alters fluorescence. beilstein-journals.org
Multiple-Pyrene Molecular BeaconDNAExcimer signalingSub-nanomolar detection limit in buffer. nih.gov
2'-N-(pyren-1-yl)acetyl-2'-amino-α-L-LNADNA and RNAMismatch detectionEnables detection of single nucleotide mismatches. nih.gov
2′-N-(pyren-1-yl)methyl-2′-amino-LNANucleic Acid DuplexesExcimer formationDemonstrates efficient interstrand communication. capes.gov.br

Chemosensing of Metal Ions (e.g., Cu2+, Fe2+)

This compound derivatives have been engineered as highly selective and sensitive chemosensors for various metal ions, including copper (Cu²⁺) and iron (Fe²⁺). mdpi.com The detection mechanism often relies on a "turn-off" or "turn-on" fluorescence response upon complexation with the target ion.

For instance, a Schiff base ligand derived from pyrene, (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP), acts as a "turn-off" fluorescent sensor for both Cu²⁺ and Fe²⁺. mdpi.com The binding of these ions quenches the fluorescence intensity of the probe, enabling their detection with low limits of detection (LOD) of 0.42 μM for Cu²⁺ and 0.51 μM for Fe²⁺. mdpi.com Similarly, a novel pyrene-functionalized chitosan (B1678972) Schiff base has been developed as a "turn-off" sensor for Fe²⁺, Fe³⁺, and Cu²⁺. dergipark.org.tr

Conversely, "turn-on" fluorescent sensors for Cu²⁺ have also been reported. A pyrene derivative featuring a picolinohydrazide (B126095) moiety shows a significant enhancement in fluorescence specifically in the presence of Cu²⁺. nih.gov Another pyrene-appended Schiff base probe demonstrates an "off-on-off" sequential detection capability for Cu²⁺ and cyanide (CN⁻) ions. The initial addition of Cu²⁺ induces excimer formation and fluorescence quenching ("off"), which is then reversed by the addition of CN⁻ ("on"), followed by quenching at higher CN⁻ concentrations ("off"). mdpi.com

Table 2: Pyrene-Based Chemosensors for Metal Ion Detection

SensorTarget Ion(s)Detection PrincipleLimit of Detection (LOD)
(Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP)Cu²⁺, Fe²⁺"Turn-off" fluorescenceCu²⁺: 0.42 μM, Fe²⁺: 0.51 μM mdpi.com
Pyrene-functionalized chitosan Schiff baseFe²⁺, Fe³⁺, Cu²⁺"Turn-off" fluorescenceN/A dergipark.org.tr
Pyrene derivative with picolinohydrazide moietyCu²⁺"Turn-on" fluorescenceN/A nih.gov
Pyrene-appended Schiff base probe LCu²⁺, CN⁻Sequential "Off-On-Off"Cu²⁺: 219 nM, CN⁻: 580 nM mdpi.com
Pyrene linked thioureaCu²⁺, Hg²⁺Fluorescence and visualLow detection limit rsc.org

Sensing of Nitroaromatics and Environmental Pollutants

The electron-rich nature of the pyrene ring makes its derivatives excellent candidates for sensing electron-deficient nitroaromatic compounds, which are common environmental pollutants and components of explosives. cnr.itacs.org The sensing mechanism is typically based on fluorescence quenching due to photoinduced electron transfer from the excited pyrene derivative to the nitroaromatic analyte. nih.gov

Researchers have developed various pyrene-based materials for the detection of nitroaromatics. For example, nano-sized aggregates of trimethyl-(2-oxo-2-pyrene-1-yl-ethyl)-ammonium bromide formed in a poly(vinylalcohol) matrix have shown high sensitivity for sensing vapors of 2,4-dinitrotoluene (B133949) (DNT). nih.gov The quenching efficiency of the pyrene derivative's fluorescence reached approximately 43% in the presence of DNT. nih.gov This phenomenon, termed "amplified quenching," is attributed to efficient exciton (B1674681) diffusion within the aggregates. nih.gov

Furthermore, pyrene-substituted cyclic triimidazoles have been demonstrated to be effective sensors for a range of highly energetic molecules, including nitrotoluenes and nitrophenols. cnr.it The interaction between the sensor and the analyte, which leads to fluorescence quenching, is strongest with picric acid. cnr.it Phosphonated pyrene derivatives have also been reported as dual fluorescent chemosensors for nitroaromatic compounds, exhibiting high selectivity towards trinitrotoluene (TNT). rsc.org

Table 3: Pyrene-Based Sensors for Nitroaromatic Compounds

Sensor MaterialTarget Analyte(s)Sensing MechanismKey Findings
Trimethyl-(2-oxo-2-pyrene-1-yl-ethyl)-ammonium bromide aggregates2,4-dinitrotoluene (DNT)Fluorescence quenching43% quenching efficiency. nih.gov
Pyrene-substituted cyclic triimidazolesNitrotoluenes, Nitrophenols, Picric AcidFluorescence quenchingStrongest response for Picric Acid. cnr.it
Pyrene-iodide-ligated gold nanostructuresTrinitrotoluene, TrinitrophenolFluorescence quenchingLimit of detection up to 10 nanomolar. acs.org
Phosphonated pyrene derivativesTrinitrotoluene (TNT)Fluorescence quenchingHigh selectivity for TNT. rsc.org

Fluorometric Detection of Primary Ammonium (B1175870) Ions

While the provided search results focus heavily on metal ions, biomolecules, and nitroaromatics, the core principles of host-guest chemistry using pyrene derivatives can be extended to the detection of other analytes. The development of pyrene-ended ammonium salts suggests the potential for creating fluorescent probes for primary ammonium ions. mdpi.com The interaction between a pyrene-based host molecule and a primary ammonium guest could lead to a detectable change in the fluorescence properties of the pyrene moiety, either through monomer/excimer shifts or fluorescence quenching/enhancement.

Derivatization Agents for Analytical Quantification (e.g., Biogenic Amines, Triterpenoids)

Pyrene-based reagents are valuable as derivatizing agents in analytical chemistry, particularly for the quantification of compounds that lack a native chromophore or fluorophore. The high molar absorptivity and fluorescence quantum yield of the pyrene group, once attached to the analyte of interest, significantly enhance the sensitivity of detection by techniques like high-performance liquid chromatography (HPLC).

A notable application is the determination of biogenic amines in food products. mdpi.comnih.gov 1-Pyrenesulfonyl chloride (PSCl) has been successfully used as a pre-column derivatization agent for the HPLC determination of biogenic amines such as histamine, putrescine, and cadaverine (B124047) in fish tissues. mdpi.comnih.gov This method allows for sensitive detection with limits of detection ranging from 0.1 to 1.4 mg kg⁻¹. nih.gov Other pyrene-based derivatization agents, such as 1-pyrenebutanoic acid succinimidyl ester (PSE), have also been employed for the analysis of biogenic amines. researchgate.net

Optoelectronic Materials

The excellent photophysical and electronic properties of pyrene and its derivatives have led to their increasing use in the field of optoelectronics. uky.eduresearchgate.net The rigid, planar structure and extensive π-system of pyrene facilitate efficient charge transport and bright emission, making it a promising building block for organic semiconductors. uky.educhinesechemsoc.org

Pyrene-based materials have been incorporated into various organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic devices (OPVs). uky.edu In OLEDs, pyrene derivatives can function as highly efficient blue-emitting materials. chinesechemsoc.orgchinesechemsoc.org For example, a nondoped blue OLED based on 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py) exhibited a maximum external quantum efficiency of 8.52% and high brightness. chinesechemsoc.orgchinesechemsoc.org The introduction of a pyrene unit can improve the performance of OLEDs by enhancing hole-transporting properties and thermal stability. uky.edunih.gov

In the realm of OFETs, a pyrene-based p-type organic semiconductor, 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP), has demonstrated high-performance transistor behavior with a field-effect mobility of 2.1 cm² V⁻¹ s⁻¹ and a high on-off current ratio. nih.gov The chemical modification of the pyrene core allows for the fine-tuning of its molecular packing and electronic properties, which is crucial for optimizing the performance of organic semiconductors. uky.edu Furthermore, pyrene-based materials are being explored for use in organic solar cells to enhance light absorption in the visible region. uky.edu The development of open-shell donor-acceptor organic semiconductors based on pyrene derivatives is also a promising area of research for future optoelectronic applications. nih.gov

Table 4: Performance of Pyrene-Based Optoelectronic Devices

Device TypePyrene-Based MaterialKey Performance Metric
Nondoped Blue OLED9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py)Max. External Quantum Efficiency: 8.52% chinesechemsoc.orgchinesechemsoc.org
Solution-Processed OLEDPyrene–pyridine-based hole-transporting materialMax. Current Efficiency: 22.4 cd/A nih.gov
Organic Thin-Film Transistor (OTFT)1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP)Field-Effect Mobility: 2.1 cm² V⁻¹ s⁻¹ nih.gov
Non-doped OLED2,8-di-phenanthren-9-yl-6,12-dihydro-diindeno[1,2-b;1',2'-e]pyrazine derivative (PY-EIP)Luminance Efficiency: 5.15 cd/A optica.org

Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

Pyrene and its derivatives are recognized for their strong electron delocalization and fused aromatic ring structure, making them effective as both light emitters and hole transporters. nih.govacs.org The high charge carrier transporting ability of pyrene has led to its application as a semiconducting material in various types of OLEDs. uky.edu Functionalized pyrene-based materials have demonstrated significant potential as hole-transporting materials (HTMs), a crucial component in OLEDs for facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. nih.govacs.org

Several pyrene derivatives incorporating amine functionalities have been synthesized and shown to be effective HTMs.

Pyridine-Appended Pyrene Derivatives: A series of materials integrating a pyrene core with functionalized pyridine (B92270) units have been developed. nih.govnih.gov In these systems, pyrene acts as the electron donor and pyridine as the acceptor. nih.gov All the studied compounds exhibited suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV), which align well with the work function of standard anodes like indium tin oxide (ITO), facilitating efficient hole injection. nih.gov Devices fabricated with these materials demonstrated stable performance and low efficiency roll-off, with one derivative, Py-Br, enabling a maximum luminance of 17,300 cd/m² and a maximum external quantum efficiency (EQE) of 9%. nih.gov

Diamine-Substituted Pyrenes: N1,N6-di([1,1′-biphenyl]-4-yl)-N,N6-bis(9,9-dimethyl-9H-fluoren-2-yl)pyrene-1,6-diamine (PyFB) was used as an HTM in both red phosphorescent and blue fluorescent OLEDs and was found to exhibit better hole-transporting properties than the commercially available material NPB. nih.govacs.org

Pyrenylamine Polyamides: A diamine monomer, N,N-di(4-aminophenyl)-1-aminopyrene, has been synthesized and used to create polyamides that are promising for optoelectronic applications, including OLEDs. researchgate.net

Hybrid Quantum Dots: While used in the emissive layer rather than a distinct hole-transport layer, hybrid quantum dots made of ZnO and 1-aminopyrene (B158619) (1-PyNH2) have been fabricated for EL devices. jsstec.org The hybridization is intended to enhance performance, demonstrating another use for aminopyrene in light-emitting diodes. jsstec.org

The research indicates that modifying the pyrene core with various amine-containing groups is a successful strategy for creating high-performance, solution-processable HTMs for next-generation OLEDs. nih.gov

Organic Semiconductors in Field-Effect Transistors (OFETs) and OLEDs

The inherent electronic properties and high charge carrier mobility of the pyrene structure make it a promising building block for organic semiconductors used in both organic field-effect transistors (OFETs) and OLEDs. uky.eduresearchgate.netrsc.org The development of new pyrene-based molecules with superior performance, good processability, and high purity remains a key research focus. confer.co.nz

In the context of OFETs, which are fundamental components of modern electronics, pyrene derivatives have been shown to act as the active charge-transporting layer.

High-Mobility Pyrene Semiconductors: Although many fused aromatic compounds have been explored for OFETs, high-performance pyrene-based semiconductors have been reported more recently. nih.gov A notable example is 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP), which functions as a p-type organic semiconductor. nih.gov OFETs fabricated with BOBTP under optimal conditions exhibited excellent performance, with a high field-effect mobility of 2.1 cm²/Vs and a high on/off current ratio of 7.6 × 10⁶. nih.gov This device also showed enhanced long-term stability compared to those based on pentacene. nih.gov

Butterfly Pyrene Derivatives: Novel "butterfly" shaped pyrene derivatives, functionalized at the 1-, 3-, 6-, and 8-positions, have been synthesized. rsc.org An OFET using one such thienyl-functionalized derivative as the active material demonstrated p-type semiconductor performance. rsc.org

For OLEDs, the semiconductor properties of pyrene derivatives are crucial for both charge transport and emission. researchgate.net Polyamides synthesized from N,N-di(4-aminophenyl)-1-aminopyrene are not only fluorescent and electrochromic but also possess the thermal stability and film-forming properties required for device fabrication. researchgate.net The combination of pyrene's charge transport capabilities with the properties of other functional groups, such as triphenylamine (B166846), is a key strategy in designing materials for optoelectronic devices. mdpi.com

Electrochromic Polymers and Thin Films

Electrochromic materials can reversibly change their color and optical properties in response to an external voltage, making them suitable for applications like smart windows and displays. rsc.orgmdpi.com Pyrene derivatives, particularly those incorporating amine functionalities, have been successfully used to create high-performance electrochromic polymers and thin films. researchgate.netmdpi.com

Pyrene-Triphenylamine Polymers: Star-shaped molecules with a pyrene core and multiple triphenylamine arms can be electropolymerized to form thin films. mdpi.comnih.gov These films exhibit two-step absorption changes in the near-infrared (NIR) region upon electrochemical oxidation. mdpi.com The resulting polymers, P1 and P2, show reversible color changes. nih.gov The polymer with longer side arms (P2) demonstrated better electrochromic performance, including a contrast ratio of 45% at 1475 nm, faster response times, and improved stability. mdpi.comnih.gov

Polyamides with Pyrenylamine: A series of polyamides containing a N,N-di(4-aminophenyl)-1-aminopyrene chromophore in the polymer backbone have been synthesized. researchgate.net Films cast from these polymers display reversible electrochemical oxidation and reduction, accompanied by distinct color changes from a neutral yellow state to a purple oxidized state and an orange reduced state. researchgate.net These films exhibit high coloration efficiency, reaching up to 172 cm² C⁻¹ at 834 nm, and maintain their electroactivity over many redox cycles. researchgate.net

Modified Pyrene Conductive Polymers: To improve performance, the pyrene π-conjugated system has been enhanced by incorporating groups like triphenylamine. nih.gov One such polymer, PPYTP, achieved a very high coloration efficiency of 277 cm² C⁻¹. nih.gov These modified polymers show promise for future electrochromic devices due to their stability, high efficiency, and rapid switching times. nih.govrsc.org

Diphenylamine-Based Polyamides: Polyamides using a pyrene unit as a bridge between diphenylamine-based structures have been developed. nih.gov These materials exhibit dual-switching electrochromism (color change) and electrofluorochromism (fluorescence change), making them promising for advanced optoelectronic devices. nih.gov

The research demonstrates that combining the pyrene core with redox-active amine units like triphenylamine is a powerful strategy for designing stable and efficient electrochromic materials. researchgate.netmdpi.com

Polymer/FilmKey FeaturePerformance Metric
P2 (Pyrene-Triphenylamine) Star-shaped, long side-armsContrast Ratio: 45% at 1475 nm mdpi.comnih.gov
Polyamide (from diamine 4) Pyrenylamine in backboneColoration Efficiency: up to 172 cm² C⁻¹ researchgate.net
PPYTP Pyrene-triphenylamine modificationColoration Efficiency: 277 cm² C⁻¹ nih.gov
P(EDOT-co-Pr) Copolymer of Pyrene and EDOTSuccessful copolymerization for electrochromic applications mdpi.com

Materials for Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices that rely on a photosensitive dye to absorb light. bohrium.com Pyrene derivatives have emerged as effective metal-free organic dyes for DSSCs due to their strong electron-donating properties, ease of modification, and low cost compared to traditional ruthenium-based dyes. bohrium.comrsc.org Many of these dyes are based on a Donor-π bridge-Acceptor (D-π-A) architecture, where the amine group often serves as the electron donor.

Asymmetric Pyrene Dyes: An asymmetric pyrene derivative with a D-π-A structure was synthesized and used as a sensitizer (B1316253) in a DSSC, achieving a power conversion efficiency of 2.32% under standard conditions. bohrium.com This result suggests that asymmetric pyrene derivatives are promising dye sensitizers for DSSCs. bohrium.com

2,7-Substituted Pyrene Dyes: A distinct D-π-A dye, ICP-3, was created with a diphenylamine (B1679370) unit (donor) and a thienyl acrylic acid moiety (acceptor) at the 2- and 7-positions of the pyrene core, which acts as the π-linker. researchgate.net This strategic substitution avoids nodal planes in the HOMO and LUMO, allowing for effective charge transfer upon light excitation. researchgate.net DSSCs using ICP-3 as the sensitizer showed a power conversion efficiency of 4.1%. researchgate.net

Pyrenyl Chalcone Derivatives: Pyrenyl chalcones have also been investigated as dye-sensitizers. dntb.gov.ua A study comparing two derivatives found that the one with a D-π-A structure (Py1) exhibited a lower energy gap (2.79 eV) and significantly higher efficiency than the one with a D-π-D structure (Py2). dntb.gov.ua

Phenothiazine-Pyrene Dyes: Although an article reporting a 12% conversion efficiency with dyes based on phenothiazine (B1677639) (an amine-containing heterocycle) conjugated to an ethynyl-pyrene moiety was retracted, the molecular design itself represents a continued direction of research in this area. rsc.org

These findings highlight the versatility of the pyrene scaffold and the critical role of amine functionalities in designing efficient D-π-A dye sensitizers for solar cell applications. bohrium.comresearchgate.netdntb.gov.ua

Advanced Functional Materials

Beyond specific device applications, this compound and its derivatives are integral to the development of advanced functional materials where their unique self-assembly and interfacial properties can be exploited.

Organic Nanocrystals and Aggregates for Tunable Optical Properties

The strong π-π stacking interactions of the pyrene core drive the self-assembly of its derivatives into ordered nanostructures with unique and tunable optical properties. rsc.orgacs.org This behavior is particularly pronounced in pyrene, which famously exhibits a shift in fluorescence from blue monomer emission to a broad, red-shifted green excimer emission upon aggregation. acs.org

Supramolecular Assembly of Cationic Pyrene: The cationic derivative 1-pyrenemethylamine (PMA) demonstrates responsive self-assembly. acs.org In the presence of a polyanionic cyclodextrin, the cationic charges are neutralized, leading to aggregation and a shift from monomer to excimer fluorescence. acs.org This monomer-dimer equilibrium is highly sensitive to external stimuli such as temperature, pH, and ionic strength, making these systems potential platforms for sensing applications. acs.org

Hierarchical Self-Assembly: A different pyrene derivative was shown to undergo a hierarchical self-assembly process without a template to form stable and well-defined nanorods. rsc.org X-ray diffraction studies were able to elucidate the three-dimensional packing of the molecules within these nanostructures. rsc.org

DNA-Pyrene Conjugates: The supramolecular self-assembly of DNA strands functionalized with pyrene isomers leads to the formation of distinct nano-objects. researchgate.net The specific isomer attached to the DNA influences the shape of the resulting nanostructure, with some forming multilamellar vesicles and others forming spherical nanoparticles. researchgate.net

Sensing via Assembly: A supramolecular assembly involving a quinine (B1679958) derivative bearing a pyrenyl fluorophore was designed to detect heparin in aqueous solutions. nih.gov Upon binding to heparin, the derivative aggregates and shows a characteristic excimer emission, allowing for sensitive detection. nih.gov

The ability to control the aggregation and resulting optical properties of aminopyrene derivatives through molecular design and external stimuli is a key area of research for creating "smart" materials and sensors. acs.org

Functionalized Graphene Oxide and Nanocomposites for Electrochemical Applications

Graphene oxide (GO) and reduced graphene oxide (rGO) are often functionalized to enhance their properties for various applications. sigmaaldrich.comnih.gov The planar structure of pyrene allows it to strongly adsorb onto the surface of graphene-based materials via non-covalent π-π stacking interactions. sigmaaldrich.comkoreascience.kr This provides a powerful method for anchoring functional molecules, like aminopyrenes, to graphene sheets without disrupting their conductive carbon lattice. koreascience.krresearchgate.net

Supercapacitor Electrodes: Reduced graphene oxide functionalized with 1-aminopyrene (Ap-rGO) has been successfully used as a supercapacitor electrode material. researchgate.net The pyrene moiety helps prevent the restacking of graphene layers, while the amine group can contribute to pseudocapacitance. researchgate.net Spectroscopic and electrochemical studies confirmed the successful functionalization, which resulted in a substantial increase in specific capacitance to 160 F/g, compared to 118 F/g for non-functionalized rGO. researchgate.net

Electrochemical Sensing: Pyrene's ability to act as a molecular anchor has been widely used in creating electrochemical sensors. koreascience.krmdpi.com In one instance, a folic acid derivative functionalized with pyrene was attached to rGO to create a robust and specific electrochemical sensor for folate receptors, which are cancer biomarkers. koreascience.kr The sensor achieved a low detection limit of 3.07 nM. koreascience.kr In another application, rGO functionalized with 1-pyrene carboxylic acid and decorated with gold nanoparticles was used for the sensitive detection of hazardous chemicals like hydrazine (B178648) and 4-nitrophenol (B140041) in water. mdpi.com

Enhanced Electron Transfer: Multilayer films created by functionalizing thermally reduced GO with pyrene derivatives demonstrated potential as excellent electron conductors, which could improve electron transfer in various electrochemical systems. sigmaaldrich.com

The combination of graphene's high surface area and conductivity with the unique anchoring and functional properties of this compound derivatives is a promising route for developing high-performance materials for energy storage and electrochemical sensing. nih.govresearchgate.net

Ionic Liquids and Luminescent Ionic Adducts

The integration of pyrene derivatives into ionic liquids (ILs) and ionic adducts has led to the development of novel luminescent materials. nih.govacs.org Ionic liquids are salts with melting points below 100 °C, known for their custom-tailored physicochemical properties like low vapor pressure, high thermal stability, and wide liquid range. nih.govacs.orgresearchgate.net

Research has explored the potential of pyrene-1-sulfonate (B1226679) (PS) as an emitting anion for creating ILs and ionic adducts. nih.govacs.org These materials are typically synthesized through simple metathesis reactions between a pyrene-1-sulfonate salt and various cationic precursors. nih.govacs.orgnih.gov Cations that have been successfully paired with the pyrene-1-sulfonate anion include conventional imidazolium (B1220033) cations (like 1-vinyl-3-hexyl-imidazolium, 1-vinyl-3-decyl-imidazolium, and 1-methyl-3-decyl-imidazolium) and an amphiphilic silsesquioxane-based cation, trimethylpropylammonium hepta(isooctyl)octasilsesquioxane. nih.govacs.orgresearchgate.net

The resulting ionic pairs exhibit distinct thermal and photophysical properties. Spectroscopic analysis in solvents like chloroform (B151607) and methanol (B129727) reveals absorption bands with characteristic vibronic fine structures between 300 and 350 nm and a structured emission band centered around 378 nm, both typical of the pyrene chromophore. nih.govacs.org However, not all adducts qualify as true ionic liquids. nih.govacs.org For instance, imidazolium-based pyrene-1-sulfonate ion pairs are often crystalline solids with melting points above 100 °C. nih.govacs.orgresearchgate.net In contrast, the trimethylpropylammonium hepta(isooctyl)octasilsesquioxane pyrenesulfonate adduct displays a reversible glass transition at -4.2 °C, classifying it as an ionic liquid. nih.govacs.orgnih.gov

The luminescent properties of these adducts are complex, with emission lifetime measurements suggesting the presence of at least two different active species. acs.org Furthermore, light scattering studies confirm that these adducts tend to form aggregates in solution, with sizes dependent on the specific adduct, its concentration, and the solvent medium. acs.org The chloride of the 2,2,6,6-tetramethyl-4-hydroxy-piperidinium ester of 4-(1-pyrene)butyric acid is another pyrene derivative that shows excimer-like green emission in the presence of surfactants like sodium dodecylsulfate. cdnsciencepub.com

Table 1: Properties of Pyrene-1-Sulfonate (PS) Ionic Adducts

Cation CounterpartAdduct NamePhysical State/PropertyMelting Point (Tm) / Glass Transition (Tg)Spectroscopic Features
1-methyl-3-decyl-imidazoliumMDIm–PSCrystalline Solid> 100 °CTypical pyrene absorption and emission. nih.govacs.org
1-vinyl-3-hexyl-imidazoliumVHIm–PSCrystalline Solid> 100 °CTypical pyrene absorption and emission. nih.govacs.org
1-vinyl-3-decyl-imidazoliumVDIm–PSCrystalline Solid> 100 °CTypical pyrene absorption and emission. nih.govacs.org
Trimethylpropylammonium hepta(isooctyl)octasilsesquioxanePOSS–PSSticky Solid / Ionic LiquidTg = -4.2 °CTypical pyrene absorption and emission. nih.govacs.org

Pyrene Coating for Protection of Transition Metal Disulfides from Degradation

The environmental degradation of two-dimensional (2D) transition metal disulfides (TMDs) is a significant obstacle to their application in various fields. nih.govresearchgate.netnih.gov A simple and effective method to protect these materials involves a non-covalent pyrene coating. nih.govnih.govmdpi.com This one-pot process has been shown to shield TMDs, such as Molybdenum disulfide (MoS₂) and Tungsten disulfide (WS₂), from both photoinduced oxidation and long-term environmental aging. nih.govresearchgate.net

The protection mechanism involves the physisorption of pyrene onto the basal plane of the exfoliated TMD sheets. nih.govmdpi.com This process is achieved by mixing a solution of liquid-exfoliated TMDs with an excess of pyrene. mdpi.com Density functional theory (DFT) calculations and high-resolution scanning transmission electron microscopy have confirmed extensive surface coverage, with pyrene forming a strongly bound, stable, parallel-stacked layer that is approximately 2-3 molecules thick. nih.govresearchgate.netnih.gov This pyrene layer acts as an effective environmental barrier, preventing oxidative surface reactions that are typically catalyzed by moisture, air, and laser irradiation. nih.govnih.gov

The efficacy of this protective coating is demonstrated through Raman spectroscopy. nih.gov Uncoated, exfoliated TMDs show new and strong Raman bands corresponding to oxidized states of molybdenum and tungsten when irradiated under ambient conditions. nih.govnih.gov In stark contrast, the pyrene-coated TMDs remain structurally unperturbed under the same conditions. nih.govnih.gov Remarkably, these hybrid materials have been shown to remain structurally unaltered even after being stored under ambient conditions for two years, highlighting pyrene's role in not only preventing oxidation but also inhibiting the aging process. nih.govmdpi.com This non-covalent modification approach is advantageous as it leaves the intrinsic electronic and mechanical properties of the TMDs intact and undisturbed. nih.gov

Table 2: Efficacy of Pyrene Coating on TMDs

TMD MaterialConditionObservation via Raman SpectroscopyProtection Status
Exfoliated MoS₂ / WS₂Irradiation (0.9 mW/4 μm²) in ambient conditionsAppearance of new, strong Raman bands due to oxidized metal states. nih.govrsc.orgUnprotected
Pyrene-coated MoS₂ / WS₂ (TMD/pyrene)Irradiation (0.9 mW/4 μm²) in ambient conditionsRaman spectrum remains unperturbed. nih.govrsc.orgProtected
Pyrene-coated MoS₂ / WS₂ (TMD/pyrene)Storage under ambient conditions for two yearsRaman spectrum remains structurally unaltered. nih.govnih.govProtected from Aging

Pyrene-Based Dendrimers and Polymers

The unique photophysical characteristics of pyrene have made it a popular building block in the synthesis of advanced macromolecules like dendrimers and polymers for sensing and materials science applications. mdpi.comuky.edu

Dendrimers: These are highly branched, three-dimensional macromolecules with well-defined structures. oup.comnih.gov Incorporating pyrene units, often at the periphery, allows for the creation of functional materials with applications in light-harvesting and environmental remediation. mdpi.comoup.combeilstein-journals.org The fluorescence of pyrene-functionalized dendrimers is highly dependent on the proximity of the pyrene moieties. oup.com When close together, they can form excimers, which emit light at a longer wavelength (red-shifted) compared to the monomer emission. oup.commdpi.com This phenomenon is exploited in sensing applications. For instance, dendrimers with pyrene units attached through flexible linkages can show strong excimer emission due to the close proximity of the pyrenyl units. oup.com The efficiency of pyrene removal from aqueous solutions has been tested using thin films of novel dendrimers, with a first-generation dendrimer removing 70% of pyrene within 30 minutes. beilstein-journals.org This suggests that the chemical composition of the dendrimer may be as important as its size in such applications. beilstein-journals.org

Polymers: Pyrene has been widely incorporated into polymer chains as a fluorescent probe. mdpi.commdpi.com The sensitivity of pyrene's emission to the polarity of its microenvironment is a key feature. mdpi.com The ratio of the intensity of the first (I₁) and third (I₃) vibronic bands of the pyrene monomer fluorescence is a sensitive parameter for the polarity of the surrounding medium. mdpi.com This principle is used in stimuli-responsive polymers. For example, a pyrene-labeled thermoresponsive polymer, poly(methoxy diethylene glycol methacrylate), has been developed as a fluorescent thermometer. mdpi.com The polymer undergoes a phase transition from a hydrophilic to a hydrophobic state with changing temperature, which alters the pyrene's microenvironment and, consequently, its fluorescence emission, particularly the excimer emission at wavelengths greater than 450 nm. mdpi.com Similarly, fluorescent porous organic polymers containing pyrene have been synthesized for the detection of pesticides. mdpi.com The porous structure provides a large interface for interaction with analytes, and the quenching of the polymer's strong fluorescence upon interaction with pesticides like trifluralin (B1683247) and dicloran enables their sensitive and rapid detection. mdpi.com

Table 3: Examples of Pyrene-Based Macromolecules and Their Applications

Macromolecule TypeSpecific ExampleCore/BackboneFunctionalizationKey Feature/FindingApplication
DendrimerEster-linked dendrimerBenzenetricarboxylic acid / PhloroglucinolPyrene surface groupsExcimer emission observed at ~490 nm due to pyrene proximity. oup.comAdditive in Dye-Sensitized Solar Cells (DSSCs). oup.com
DendrimerBisamine-based dendrimerTriphenol coreBisamine monomers with pyrene-like structureFirst-generation dendrimer removed 70% of pyrene from water in 30 min. beilstein-journals.orgEnvironmental remediation. beilstein-journals.org
PolymerPyrene-labeled poly(DEGMA)Poly(methoxy diethylene glycol methacrylate)Covalently attached pyrene unitsTemperature-induced phase transition alters pyrene excimer emission. mdpi.comFluorescent thermometer. mdpi.com
Porous Organic PolymerLNU-45Distorted conjugated skeletonPyrene groups via Suzuki couplingHigh surface area and strong fluorescence quenching upon analyte interaction. mdpi.com"Real-time" sensor for pesticides. mdpi.com

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline, porous materials constructed from organic building blocks linked by strong covalent bonds. mdpi.comrsc.org Their high crystallinity, permanent porosity, large surface areas, and exceptional thermal stability make them promising for a wide range of applications. mdpi.compreprints.orgpreprints.org Pyrene-based COFs (PyCOFs) are of particular interest because the large, planar, and electron-rich pyrene unit can enhance interlayer π–π interactions, which improves crystallinity and promotes the separation and migration of charge carriers. rsc.orgrsc.orgresearchgate.net

PyCOFs are often synthesized via Schiff base or Knoevenagel condensation reactions. mdpi.comrsc.org A common building block is 1,3,6,8-tetra(aminophenyl)pyrene (TAPA), which acts as a four-connected amine linker. mdpi.compreprints.orgpreprints.org By coupling TAPA with various aldehyde linkers, a series of 2D COFs can be created with tailored properties. mdpi.compreprints.org These PyCOFs exhibit remarkable thermal stability, often up to 400 °C, and high surface areas. mdpi.compreprints.org

A significant application of PyCOFs is in chemical sensing, particularly for detecting volatile acid vapors like hydrogen chloride (HCl). mdpi.com Many of these COFs are highly fluorescent. mdpi.compreprints.org The sensing mechanism relies on the reversible protonation of the imine bonds (C=N) within the COF structure upon exposure to acid. mdpi.com This protonation induces a notable redshift in the material's absorption spectrum and a change in its fluorescence, allowing for sensitive detection. mdpi.com For example, a COF named PE-COF has been shown to be a highly sensitive and rapid fluorescent chemosensor for HCl. mdpi.compreprints.org The process is reversible, and the sensor can be reset by exposure to a base like triethylamine (B128534) (TEA) vapor. preprints.org

PyCOFs are also being explored as photocatalysts. researchgate.netrsc.org The well-ordered π-conjugated backbone facilitates efficient light absorption and carrier mobility. rsc.org By designing donor-acceptor (D-A) type COFs, where the pyrene unit acts as an electron donor and is linked to an electron-accepting moiety, the separation of photogenerated electrons and holes can be accelerated, reducing recombination and enhancing photocatalytic activity for applications like hydrogen evolution. rsc.orgresearchgate.net

Table 4: Properties of Synthesized Pyrene-Based Covalent Organic Frameworks (COFs)

COF NameLinker Building BlocksKey PropertiesApplication Highlight
PP–COF TAPA + Hexa(4-formyl-phenoxy)cyclotriphosphazeneThermally stable up to 400 °C; Surface Area: 730-1098 m²/g; Emission max: 510 nm. mdpi.compreprints.orgAcid vapor sensing. mdpi.com
PT–COF TAPA + 4,4′,4″-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehydeThermally stable up to 400 °C; Surface Area: 730-1098 m²/g; Emission max: 450 nm. mdpi.compreprints.orgAcid vapor sensing. mdpi.com
PE–COF TAPA + 4,4′,4″,4‴-(ethane-1,1,2,2-tetrayl)tetrabenzaldehydeThermally stable up to 400 °C; Surface Area: 730-1098 m²/g; Emission max: 525 nm. mdpi.compreprints.orgMost fluorescent of the three; exceptional sensitivity for HCl detection. mdpi.compreprints.org
Py-COOH COF Pyrene-based tetraaldehyde + Diaminobenzoic acidDonor-acceptor structure; Strong light absorption. rsc.orgEfficient photocatalytic hydrogen evolution. rsc.org

Conclusion and Future Perspectives

Current Achievements and Remaining Challenges in Pyren-1-aminium Research

Current Achievements:

Significant progress has been made in the synthesis and application of this compound-based materials. worktribe.com Researchers have successfully developed various synthetic routes, including nitration followed by reduction and quaternization, to produce this compound and its derivatives. vulcanchem.com These methods have enabled the creation of a diverse library of compounds with tailored properties.

In the realm of materials science, pyrene-based compounds have been investigated for their potential in organic electronics. uky.edu The inherent charge carrier mobility of pyrene (B120774) makes it an attractive candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). uky.eduworktribe.com Furthermore, the ability of pyrene derivatives to form excimers—excited-state dimers with distinct fluorescence characteristics—has been widely exploited in sensing applications. rsc.org This property allows for the development of ratiometric fluorescent sensors that can detect a variety of analytes, including metal ions and biomacromolecules, with high sensitivity and selectivity. rsc.orgmdpi.commdpi.com

The phenomenon of aggregation-induced emission (AIE), where non-emissive molecules become highly fluorescent upon aggregation, has also been a fruitful area of research for pyrene derivatives. mdpi.comnih.gov This property is particularly valuable for applications in bioimaging and theranostics, enabling the visualization and treatment of diseases at the cellular level. mdpi.comnih.gov

Remaining Challenges:

Despite these achievements, several challenges remain in the field of this compound research. A significant hurdle is the tendency of pyrene to form excimers, which can quench fluorescence and reduce the efficiency of luminescent materials, particularly in the solid state. worktribe.com Overcoming this issue is crucial for the development of highly efficient OLEDs and other optoelectronic devices.

Furthermore, while pyrene-based sensors have shown great promise, achieving high selectivity for specific analytes in complex biological or environmental samples remains a challenge. mdpi.com The development of more sophisticated molecular designs is necessary to improve the specificity of these sensors. The synthesis of asymmetrically functionalized pyrenes, which could lead to materials with novel properties, also presents a significant synthetic challenge that needs to be addressed. worktribe.com Additionally, the practical application of these materials is sometimes hindered by issues such as poor solubility in certain solvents and the need for more scalable and cost-effective synthetic methods. rsc.org

Emerging Trends and Interdisciplinary Research Opportunities

The future of this compound research is marked by several emerging trends and exciting interdisciplinary opportunities. A key area of focus is the development of "safe-by-design" approaches in materials science. pnoconsultants.com This involves designing new materials with inherent safety features, a concept that is highly relevant to the development of biocompatible this compound derivatives for biomedical applications.

The integration of this compound-based materials with digital technologies is another promising avenue. pnoconsultants.com For instance, the development of chemosensors that can be read using smartphones could revolutionize point-of-care diagnostics and environmental monitoring. mdpi.com This requires collaboration between chemists, materials scientists, and engineers to design and fabricate integrated sensing systems.

Furthermore, there is a growing interest in the development of multi-functional materials that combine the unique optical properties of this compound with other functionalities. For example, the creation of materials that are both luminescent and possess specific catalytic or therapeutic properties could lead to new theranostic agents. nih.gov The exploration of pyrene-based materials in the context of the circular economy and sustainable chemistry also presents new research directions. pnoconsultants.com

Interdisciplinary collaborations will be crucial for unlocking the full potential of this compound. The convergence of chemistry, biology, physics, and engineering will drive innovation in areas such as advanced materials, bio-imaging, and sensing technologies.

Potential Impact on Advanced Materials and Analytical Methodologies

The unique properties of this compound and its derivatives position them to have a significant impact on the development of advanced materials and analytical methodologies.

Advanced Materials:

The high charge carrier mobility and tunable emission properties of pyrene-based compounds make them prime candidates for the next generation of organic electronic materials. uky.edu Continued research in this area could lead to more efficient and stable OLEDs for displays and solid-state lighting. The development of pyrene-containing polymers and metal-organic frameworks (MOFs) also opens up possibilities for creating materials with novel optical, electronic, and catalytic properties. mdpi.comnih.gov These materials could find applications in areas such as gas storage, separation, and catalysis.

Analytical Methodologies:

The exceptional fluorescence properties of this compound are central to its impact on analytical methodologies. The development of highly sensitive and selective fluorescent probes for the detection of a wide range of analytes, from metal ions to biological macromolecules, will continue to be a major research focus. rsc.orgmdpi.commdpi.com The use of pyrene's monomer-excimer dual emission provides a powerful tool for ratiometric sensing, which can improve the accuracy and reliability of measurements. rsc.org

Furthermore, the application of pyrene derivatives in bio-imaging is poised for significant growth. mdpi.comnih.gov The ability to visualize cellular processes with high spatial and temporal resolution can provide invaluable insights into fundamental biology and disease mechanisms. The development of AIE-active pyrene probes is particularly promising for long-term cell tracking and in vivo imaging. mdpi.comnih.gov

Q & A

Q. What criteria should guide the selection of this compound derivatives for targeted photodynamic therapy (PDT) applications?

  • Methodological Answer : Use the FINER model:
  • F easible: Synthesize derivatives with ≤3 steps.
  • I nteresting: Prioritize derivatives with λem > 600 nm (tissue penetration).
  • N ovel: Explore halogenated analogs for enhanced singlet oxygen quantum yield.
  • E thical: Adhere to cytotoxicity screening protocols.
  • R elevant: Align with PDT literature gaps (e.g., hypoxia resistance) .

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